Meta Fluoxetine-d3 Hydrochloride
Description
Properties
Molecular Formula |
C₁₇H₁₆D₃ClF₃NO |
|---|---|
Molecular Weight |
348.81 |
Synonyms |
N-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine-d3 Hydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Meta Fluoxetine-d3 Hydrochloride: Structure, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of pharmaceutical research and bioanalysis, accuracy is paramount. Stable isotope-labeled compounds are indispensable tools for achieving the highest levels of quantitative accuracy, and Meta Fluoxetine-d3 Hydrochloride is a prime example of such a critical reagent. This technical guide provides an in-depth exploration of the structure, significance, and application of this deuterated analog of a key fluoxetine-related compound.
Meta Fluoxetine-d3 Hydrochloride is the isotopically labeled version of meta-fluoxetine, an isomer and known impurity of the widely prescribed antidepressant, fluoxetine (Prozac®).[1][2] Fluoxetine functions as a selective serotonin reuptake inhibitor (SSRI), and its metabolism is a key area of study.[3][4][5] The "d3" designation in Meta Fluoxetine-d3 Hydrochloride signifies that three hydrogen atoms on the N-methyl group have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[6] This seemingly minor structural modification provides a powerful analytical advantage, making it an ideal internal standard for mass spectrometry-based quantification.[7][8][9]
This guide will dissect the molecule's structure, explain the rationale behind its use, and provide detailed protocols for its application in a research setting, offering field-proven insights for professionals in drug development and analysis.
Chemical Structure and Physicochemical Properties
The defining characteristic of Meta Fluoxetine-d3 Hydrochloride is the strategic placement of three deuterium atoms. Understanding its structure is fundamental to appreciating its function.
IUPAC Name: N-(Methyl-d3)-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride
The structure differs from its parent compound, fluoxetine, in the position of the trifluoromethyl (-CF3) group on the phenoxy ring—it is at the meta-position (position 3) rather than the para-position (position 4).[2][10] The isotopic labeling is on the N-methyl group.
Structural Diagram
Below is the two-dimensional structure of Meta Fluoxetine-d3 Hydrochloride.
Caption: Chemical structure of Meta Fluoxetine-d3 Hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆D₃ClF₃NO | [6] |
| Molecular Weight | 348.81 g/mol | [1][6] |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [2] |
Rationale for Use: The Power of Isotopic Labeling
The primary application of Meta Fluoxetine-d3 Hydrochloride is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[7][9] An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte of interest but is distinguishable by the detector.
Why Deuterium?
Deuterium is a stable, non-radioactive isotope of hydrogen.[7] Replacing hydrogen with deuterium creates a compound that is chemically analogous to the parent molecule but has a higher mass.[12]
-
Co-elution: Due to their near-identical physicochemical properties, the deuterated standard and the non-labeled analyte co-elute during chromatographic separation.[7][13]
-
Correction for Variability: The IS experiences the same experimental variations as the analyte, including sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[8][12][14]
-
Accurate Quantification: By measuring the ratio of the analyte's signal to the known concentration of the internal standard, these variations are normalized, leading to highly accurate and precise quantification.[7][12]
This makes stable isotope-labeled compounds the "gold standard" for internal standards in regulated bioanalytical method validation, as recognized by agencies like the FDA and EMA.[7]
The Kinetic Isotope Effect (KIE)
Beyond its use as an internal standard, deuteration is a powerful tool in drug development to intentionally alter a drug's metabolic profile. This is due to the Kinetic Isotope Effect (KIE) .[15][16]
The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[16][17] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[16][17]
Fluoxetine itself is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, through N-demethylation to form its active metabolite, norfluoxetine.[3][5][18][19] If a C-H bond targeted by a metabolic enzyme is replaced with a C-D bond, the rate of that metabolic reaction can be significantly slowed.[15][16] This strategy can be used to improve a drug's pharmacokinetic properties, such as increasing its half-life or reducing the formation of unwanted metabolites.[16][20]
Caption: The Kinetic Isotope Effect slows metabolism at deuterated sites.
Analytical Methodologies and Protocols
The primary use of Meta Fluoxetine-d3 HCl is as an internal standard for the quantification of meta-fluoxetine in complex matrices like plasma or serum. A validated LC-MS/MS method is the standard approach.
Experimental Workflow: Quantification in Plasma
The following diagram outlines a typical workflow for analyzing a plasma sample using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Protocol: LC-MS/MS Quantification of Meta-Fluoxetine in Human Plasma
This protocol is a representative example and must be fully validated according to regulatory guidelines (e.g., ICH M10) before use in a regulated environment.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of meta-fluoxetine (analyte) and Meta Fluoxetine-d3 HCl (IS) in methanol.
-
Calibration Standards: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution to a final concentration that provides a stable and robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly. This step is critical and should be done before precipitation to account for any extraction loss.[12]
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
3. LC-MS/MS Conditions (Illustrative):
-
HPLC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Meta-Fluoxetine: Q1: 306.1 -> Q3: 148.1 (example transition)
-
Meta Fluoxetine-d3: Q1: 309.1 -> Q3: 151.1 (example transition, note the +3 Da mass shift)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x²).
-
Determine the concentration of meta-fluoxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Meta Fluoxetine-d3 Hydrochloride is more than just a labeled molecule; it is a precision tool that underpins the integrity of modern bioanalytical science. Its structure, with the stable incorporation of three deuterium atoms, makes it the ideal internal standard for mass spectrometry, enabling researchers to correct for experimental variability and achieve unparalleled accuracy in quantification.[7][12] Furthermore, the principles of deuteration, exemplified by this compound, highlight the sophisticated strategies employed in medicinal chemistry to modulate drug metabolism through the kinetic isotope effect. For any laboratory engaged in pharmacokinetic studies, therapeutic drug monitoring, or metabolic profiling of fluoxetine and its related compounds, a thorough understanding and correct implementation of Meta Fluoxetine-d3 Hydrochloride are essential for producing robust, reliable, and defensible scientific data.
References
- Dr.Oracle. (2025, October 22). How is Prozac (fluoxetine) metabolized?
- de la Torre, R. (2006, February 15). Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450. Vertex AI Search.
- ResolveMass Laboratories Inc. (2025, November 8).
- Oreate AI Blog. (2026, January 23). Fluoxetine's Hidden Metabolism: More Than Just a Serotonin Boost.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- U.S. Food and Drug Administration. (n.d.). PROZAC (fluoxetine hydrochloride) Label.
- Wikipedia. (n.d.). Fluoxetine.
- Wikipedia. (n.d.). Kinetic isotope effect.
- Woźniakiewicz, M., Kuczara, J., & Kościelniak, P. (n.d.).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- CRO Splendid Lab Pvt. Ltd. (n.d.). Meta Fluoxetine-d3 Hydrochloride.
- BenchChem. (2025). Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism.
- Raggi, M. A., Bugamelli, F., Casamenti, G., Mandrioli, R., De Ronchi, D., & Volterra, V. (1998). Analytical methods for the quality control of Prozac capsules. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 699–706.
- Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2). PMC.
- NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. (2022, June 5). Digital Commons @ BAU - Beirut Arab University.
- Shah, J., Jan, M., Khan, M., & Durrani, S. (2012). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 3, 828-835.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Kinetic isotope effect. Drug Metabolism Reviews.
- Harbeson, S. L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.
- BenchChem. (2025). Introduction to Deuterated Internal Standards in Mass Spectrometry.
- Cambridge Isotope Laboratories. (n.d.). Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design.
- Pharmaffiliates. (n.d.). Chemical Name : Meta Fluoxetine-d3 Hydrochloride.
- MedChemExpress. (n.d.). Fluoxetine-d6 (LY-110140 free base-d6).
- PubChem. (n.d.). N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride.
- NIH. (2020, May 15).
- Cayman Chemical. (n.d.). meta-Fluoxetine (hydrochloride).
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physical and chemical characteristics of Meta Fluoxetine-d3 Hydrochloride
The following technical guide is structured as an advanced monograph for pharmaceutical scientists and analytical chemists. It prioritizes the specific application of Meta Fluoxetine-d3 Hydrochloride as a critical internal standard for impurity profiling in drug development.
Role: Stable Isotope Internal Standard | Target: Fluoxetine Impurity C (Meta-Isomer)
Executive Technical Summary
Meta Fluoxetine-d3 Hydrochloride (N-methyl-d3-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine HCl) is the stable isotope-labeled analog of Meta-Fluoxetine (Fluoxetine Impurity C).
In high-precision pharmaceutical analysis, this compound serves a singular, critical function: it is the Internal Standard (IS) required for the definitive quantification of the meta-isomer impurity within Fluoxetine Active Pharmaceutical Ingredients (API) and drug products. Because the meta-isomer (Impurity C) and the para-isomer (Active Fluoxetine) possess nearly identical physicochemical properties, standard LC-UV methods often fail to achieve baseline resolution. The use of Meta Fluoxetine-d3 in LC-MS/MS workflows enables co-eluting quantification , eliminating the need for difficult chromatographic separation by leveraging mass-differentiation.
Chemical Identity & Structural Integrity[1][2]
Unlike generic Fluoxetine-d3 (which targets the active para drug), this reagent is structurally distinct at the trifluoromethyl position.
| Attribute | Specification |
| Chemical Name | N-(Methyl-d3)-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride |
| Common Name | Meta Fluoxetine-d3 HCl; m-Fluoxetine-d3 |
| Target Analyte | Fluoxetine Impurity C (EP/USP Related Compound A/C equivalent) |
| CAS Number | N/A (Deuterated); Parent (Unlabeled): 79088-29-2 |
| Molecular Formula | |
| Molecular Weight | 348.81 g/mol (Salt); 312.35 g/mol (Free Base) |
| Isotopic Purity | |
| Chemical Purity |
Structural Visualization
The following diagram illustrates the specific regiochemistry of the meta-substitution and the deuterated methyl group.
Physical & Chemical Characteristics[1][2][4][7][13]
Physicochemical Profile
The deuterated salt retains the solid-state properties of the parent hydrochloride but exhibits a distinct mass shift.
-
Melting Point: 158–159°C (Consistent with parent HCl salt).
-
Solubility:
-
Hygroscopicity: Non-hygroscopic under ambient conditions.
Isotope Effect & Stability
-
Deuterium Retention: The deuterium atoms are located on the N-methyl group (
). This position is chemically stable and non-exchangeable in aqueous media (unlike hydroxyl or amine protons), ensuring the isotopic label remains intact during extraction and LC-MS ionization. -
Metabolic Stability: In biological matrices, the
group significantly slows N-demethylation (kinetic isotope effect), making this IS ideal for ex vivo stability studies of the impurity itself.
Technical Application: Impurity Profiling via LC-MS/MS
The primary utility of Meta Fluoxetine-d3 is to serve as a Surrogate Reference in the quantification of Impurity C.
The Analytical Challenge
Regulatory bodies (ICH Q3A/B) require the monitoring of structural isomers.
-
Active Drug: p-Fluoxetine (
at position 4). -
Impurity: m-Fluoxetine (
at position 3).[4] -
Problem: These isomers have identical molecular weights (309.33 Da) and nearly identical fragmentation patterns. They often co-elute on C18 columns.
The Solution: Mass-Resolved Quantification
By adding Meta Fluoxetine-d3 , researchers can utilize Multiple Reaction Monitoring (MRM) to distinguish the impurity from the drug and the standard.
MRM Transitions (Positive ESI):
-
Analyte (Impurity C):
(Loss of substituted phenoxy group). -
IS (Meta Fluoxetine-d3):
(Shift of +3 Da retains on the amine fragment).
Experimental Protocol: Extraction & Analysis
This protocol describes a validated workflow for quantifying Meta-Fluoxetine in a drug substance matrix.
Step 1: Stock Preparation
-
Dissolve 1.0 mg Meta Fluoxetine-d3 HCl in 1.0 mL Methanol (Free base eq. conc: 0.89 mg/mL).
-
Store at -20°C (Stable for >2 years).
Step 2: Sample Preparation (Protein Precipitation/Dilution)
-
Matrix: Dissolve Fluoxetine API sample in Methanol.
-
IS Spike: Add Meta Fluoxetine-d3 stock to achieve a final concentration of 50 ng/mL.
-
Equilibration: Vortex for 30 seconds to ensure homogeneity.
-
Filtration: Filter through 0.22 µm PTFE filter into an autosampler vial.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Analytical Workflow Diagram
Handling, Safety, and Storage[1]
Safety Profile: As a potent SSRI analog, this compound must be handled with strict containment procedures.
-
Hazard Class: Acute Toxic (Oral); Eye Irritant.
-
PPE: Nitrile gloves, safety goggles, and N95/P100 respirator if handling powder. Use a fume hood.
Storage Conditions:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Desiccate; protect from light.
-
Stability: Retest every 24 months. Solutions in methanol are stable for 1 month at 4°C.
References
-
European Pharmacopoeia (Ph.[3] Eur.). (2024). Fluoxetine Hydrochloride Monograph: Impurity C. Directorate for the Quality of Medicines & HealthCare.
-
Pharmaffiliates. (2024). Meta Fluoxetine-d3 Hydrochloride Product Data. Retrieved from [Link][5][6]
-
Darwish, I. et al. (2014). Development of a Stability-Indicating HPLC Method for Fluoxetine. Journal of Chromatographic Science. Source: [Link]
Sources
understanding fluoxetine isomers and impurities
An In-depth Technical Guide to the Isomers and Impurities of Fluoxetine
Introduction: Beyond the Active Ingredient
Fluoxetine, widely recognized by its trade name Prozac®, is a cornerstone of antidepressant therapy, classified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its mechanism of action involves blocking the reuptake of serotonin in the neuronal synapse, thereby increasing its availability and alleviating depressive symptoms.[2][3] Fluoxetine is administered therapeutically as a racemic mixture, meaning it consists of a 1:1 ratio of its two non-superimposable mirror-image isomers, or enantiomers: (R)-fluoxetine and (S)-fluoxetine.[4]
For drug development professionals and analytical scientists, the active pharmaceutical ingredient (API) itself is only the beginning of the story. The true challenge lies in understanding and controlling its stereochemistry and the constellation of impurities that can arise during synthesis, formulation, and storage.[5][6] These molecular variants, though often present in minute quantities, can have significant implications for the drug's efficacy, safety, and stability. This guide provides a detailed examination of the stereoisomers of fluoxetine and its common impurities, offering field-proven analytical strategies for their separation and control.
Part 1: The Stereochemical Nuances of Fluoxetine and Norfluoxetine
Fluoxetine possesses a single chiral center, giving rise to the (R)- and (S)-enantiomers.[7] While both enantiomers contribute to the inhibition of serotonin reuptake, they are not pharmacologically identical.[3][8]
-
(S)-Fluoxetine: Generally considered the more potent inhibitor of serotonin reuptake.[3]
-
(R)-Fluoxetine: Exhibits a longer half-life and is a more potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme.[7] This inhibition of CYP2D6 is a critical factor in potential drug-drug interactions.
Furthermore, fluoxetine is metabolized in the liver to its primary active metabolite, norfluoxetine, which also exists in (R) and (S) forms.[2] The stereochemistry of the metabolite adds another layer of complexity:
-
(S)-Norfluoxetine: Shows potent antidepressant activity, similar to the parent compound.[9]
-
(R)-Norfluoxetine: Has been associated with a lower risk of certain cardiac side effects.[9]
Despite these stereospecific differences in activity and metabolism, the drug was developed and has been proven safe and effective as a racemate.[10] Therefore, a critical quality control parameter is to ensure that the 1:1 racemic mixture is consistently maintained in the drug substance and product, preventing any "enantiomeric enrichment" that could alter the established clinical profile.[10]
Part 2: Analytical Strategy for Chiral Separation
The primary challenge in analyzing enantiomers is that they possess identical physical properties (boiling point, solubility, etc.) and can only be distinguished in a chiral environment. In high-performance liquid chromatography (HPLC), this is achieved by using a Chiral Stationary Phase (CSP).
Expert Insight: For a basic compound like fluoxetine, polysaccharide-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) cellulose or amylose derivatives, are highly effective.[9][10][11] These phases create transient, diastereomeric complexes with the enantiomers, leading to differential retention times and, thus, separation. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector.
Workflow for Chiral Purity Analysis
The following diagram illustrates a typical workflow for determining the enantiomeric excess of fluoxetine.
Caption: Workflow for Chiral Purity Analysis of Fluoxetine.
Experimental Protocol: Chiral HPLC
This protocol is a representative method for the enantiomeric separation of fluoxetine using a normal-phase approach.
| Parameter | Specification | Rationale |
| Column | CHIRALPAK® IK or similar tris(3-chloro,5-methylphenylcarbamate) cellulose CSP | Provides excellent chiral recognition for fluoxetine enantiomers.[9] |
| Mobile Phase | Hexane / Isopropyl Alcohol (IPA) / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v) | Hexane is the weak solvent, IPA acts as the polar modifier to control retention, and DEA is a crucial basic additive that improves peak shape and resolution by masking active sites on the silica support.[9][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing good efficiency without excessive pressure. |
| Column Temp. | 25°C | Ambient temperature is often sufficient, though sub-ambient temperatures (e.g., 10°C) can sometimes enhance resolution.[10] |
| Detection | UV at 270 nm | Fluoxetine has a suitable chromophore for UV detection at this wavelength.[9] |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
Self-Validation: The system suitability for this method would be validated by injecting a solution of racemic fluoxetine. The primary acceptance criterion is the resolution between the (R)- and (S)-fluoxetine peaks, which should be greater than 1.5 to ensure baseline separation and accurate quantification.
Part 3: Profiling Fluoxetine Impurities
Impurities in a drug substance can originate from various sources, including the starting materials, intermediates, side reactions during synthesis, or degradation of the final product.[13] Regulatory bodies like the USP and EP set strict limits for these impurities.[14][15][16]
Key Impurity Categories
-
Process-Related Impurities: These are specific to the synthetic route employed.[5][17] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify several key impurities.[15][16]
-
Degradation Products: These arise from the decomposition of fluoxetine under stress conditions like heat, light, humidity, or extreme pH.[18][19] The most well-known degradation product is its own metabolite, norfluoxetine (desmethylfluoxetine).[20] Photodegradation can lead to cleavage of the ether bond, forming products like 4-(trifluoromethyl)phenol.[20]
Table of Common Fluoxetine Impurities
| Impurity Name | Pharmacopeial Designation | Typical Origin |
| (1RS)-3-(Methylamino)-1-phenylpropan-1-ol | Impurity A (EP) / Fluoxetine Related Compound A (USP) | Synthesis Intermediate / Degradation Product[14][15] |
| N-Methyl-3-phenylpropan-1-amine | Impurity B (EP) | Synthesis By-product[14] |
| meta-Fluoxetine | Impurity C (EP) | Isomeric impurity from starting materials[16][21] |
| Norfluoxetine | - | Degradation / Metabolite[19][20] |
| 4-(Trifluoromethyl)phenol | - | Photodegradation[20] |
| N,N-Dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | - | Process-Related (over-methylation)[14] |
Part 4: Analytical Strategy for Impurity Profiling
A robust, stability-indicating HPLC method is required to separate fluoxetine from all its potential process-related and degradation impurities. A gradient reversed-phase HPLC method is the industry standard.
Expert Insight: The challenge in impurity profiling is the wide range of polarities of the potential impurities. A gradient elution is essential because it allows for the separation of more polar, early-eluting impurities (like Impurity A) and less polar, late-eluting impurities within a single analytical run.[5] The use of a mixed mobile phase, often containing a buffer, methanol, and tetrahydrofuran (THF), provides unique selectivity to resolve structurally similar compounds.[15] THF, in particular, can significantly alter selectivity for aromatic compounds.
Workflow for Impurity Profile Analysis
This diagram outlines the standard process for identifying and quantifying related substances in fluoxetine.
Caption: Workflow for Fluoxetine Impurity Profiling.
Experimental Protocol: Impurity Profiling by Gradient RP-HPLC
This protocol is based on typical pharmacopeial methods for related substances.[15][16]
| Parameter | Specification | Rationale |
| Column | Octadecylsilyl (C18) or Octylsilyl (C8) silica gel, 5 µm (e.g., 250 x 4.6 mm) | C18 and C8 are standard reversed-phase chemistries providing hydrophobic retention for fluoxetine and its impurities. |
| Mobile Phase A | Buffer: Water with 10 mL/L Triethylamine, pH adjusted to 6.0 with Phosphoric Acid | Triethylamine acts as a silanol-masking agent to improve the peak shape of the basic fluoxetine analyte. The buffer controls the ionization state of the analyte and impurities. |
| Mobile Phase B | Mixture of Methanol and Tetrahydrofuran (THF) | Organic modifiers used to elute compounds from the reversed-phase column. The gradient increases the percentage of this phase over time. |
| Gradient | A time-based program increasing the proportion of Mobile Phase B | A gradient is necessary to elute both polar and non-polar impurities with good resolution and within a reasonable run time. |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for this column dimension. |
| Column Temp. | 30-40°C | Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks and lower backpressure. |
| Detection | UV at 215 nm | A lower wavelength like 215 nm is often used for impurity methods to ensure detection of impurities that may lack the strong chromophore of the parent API.[14] |
Self-Validation: The system suitability for this method is more complex. It typically involves a solution containing fluoxetine and key specified impurities (e.g., A, B, and C).[15][16] The critical acceptance criteria include the resolution between closely eluting peaks (e.g., impurity C and fluoxetine) and the signal-to-noise ratio for a diluted reference solution to confirm the limit of quantification (LOQ).
Conclusion
The analytical control of fluoxetine is a multi-faceted discipline that extends far beyond a simple potency assay. A thorough understanding of its stereoisomers and a comprehensive impurity profile are paramount to guaranteeing the quality, safety, and consistency of the final drug product. The chiral and reversed-phase HPLC methods detailed herein represent the foundational tools that enable researchers and quality control professionals to dissect the molecular complexity of fluoxetine. By implementing these robust, validated analytical strategies, the pharmaceutical industry can ensure that each batch of this critical medication adheres to the highest standards of scientific integrity and regulatory compliance.
References
-
The Chiral Resolution of Fluoxetine. Daicel Chiral Technologies.
-
Robertson, D. W., Krushinski, J. H., Fuller, R. W., & Leander, J. D. (1988). Absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Journal of medicinal chemistry, 31(7), 1412–1417.
-
Yu, L., Mei-Li, F., & Jie-Guo, X. (2006). Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns. Archiv der Pharmazie, 339(8), 461–465.
-
Ghanbari, R., & Gholivand, M. B. (2012). Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive. Iranian journal of pharmaceutical research : IJPR, 11(3), 803–809.
-
Lee, K. R., Lee, C. S., Lee, J., & Lee, W. (2012). Enantiomer separation of fluoxetine on Chiralpak IC using the mobile phase containing acid, base and salt additives. ResearchGate.
-
Key, R. E., O'Toole, E., D'eon, J. C., & Mabury, S. A. (2021). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. Applied microbiology and biotechnology, 105(24), 9359–9369.
-
Schmitt, C., Streck, G., & Schulz, M. (2019). Transformation Products of Fluoxetine Formed by Photodegradation in Water and Biodegradation in Zebrafish Embryos (Danio rerio). Environmental Science & Technology, 53(12), 6934–6943.
-
Witte, D. T., Scharping, J. R., & Wirth, D. D. (1998). Determination of fluoxetine hydrochloride enantiomeric excess using high-performance liquid chromatography with chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 767-775.
-
Fluoxetine Impurities and Related Compound. Veeprho Pharmaceuticals.
-
Richardson, T. I., & Wirth, D. D. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(6), 513–519.
-
MS/MS spectra of fluoxetine and fluvoxamine and their degradation by-products acquired in QTRAP. ResearchGate.
-
Schmitt, C., & Schulz, M. (2021). Identification of the transformation products of fluoxetine after photo- and biodegradation. Agilent Technologies Application Note.
-
Richardson, T. I., & Wirth, D. D. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. American Chemical Society.
-
Goud, G., & Kumar, A. (2024). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. ChemistrySelect, 9(1).
-
Richardson, T. I., & Wirth, D. D. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ResearchGate.
-
The absolute configurations and pharmacological activities of the optical isomers of fluoxetine, a selective serotonin-uptake inhibitor. Scite.ai.
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USP Monographs: Fluoxetine Hydrochloride. U.S. Pharmacopeia.
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Yin, L., Ma, R., Wang, B., Yuan, H., & Yu, G. (2017). The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. RSC Advances, 7(12), 7068-7075.
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Fluoxetine (PIM 651). INCHEM.
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fluoxetine. IUPHAR/BPS Guide to PHARMACOLOGY.
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Fluoxetine. Wikipedia.
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USP-NF Fluoxetine Capsules. Trungtamthuoc.com.
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meta-Fluoxetine (hydrochloride). Cayman Chemical.
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Marrubini, G., et al. (2016). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Saudi Pharmaceutical Journal, 25(5), 785-793.
-
Fluoxetine. ChemicalBook.
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Fluoxetine Hydrochloride. Tokyo Chemical Industry Co., Ltd.
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FLUOXETINE HYDROCHLORIDE. European Pharmacopoeia.
-
USP Monographs: Fluoxetine Capsules. USP-NF.
-
Woźniakiewicz, M., Kuczara, J., & Kościelniak, P. (2011). Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent. Acta Chromatographica, 23(4), 665-678.
-
Al-Subaie, A. M., & El-Sayed, Y. M. (2018). Rapid Determination of Fluoxetine Concentration in Human Plasma by Ultra Performance Liquid Chromatography. Saudi Journal of Medical and Pharmaceutical Sciences, 4(9), 987-994.
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Technical Guide: Deuterated Fluoxetine Analogues in Research
Executive Summary
The strategic substitution of protium (
-
Bioanalytical Internal Standards (IS): Stable, isotopically labeled compounds (e.g., Fluoxetine-d5) used to normalize matrix effects in LC-MS/MS quantification.
-
Mechanistic Probes (Kinetic Isotope Effect): Analogues deuterated at metabolic "soft spots" (e.g., the
-methyl group or benzylic carbons) used to study CYP2D6-mediated clearance and metabolic switching.
This guide provides a technical deep-dive into the physicochemical basis, synthesis strategies, and experimental protocols for utilizing deuterated fluoxetine in drug development workflows.
Part 1: The Physicochemical Basis
The Kinetic Isotope Effect (KIE)
The utility of deuterated fluoxetine rests on the fundamental difference in bond dissociation energy (BDE) between carbon-protium (C-H) and carbon-deuterium (C-D) bonds. Deuterium, being twice as heavy as protium, lowers the zero-point vibrational energy of the bond.[1]
-
C-H BDE: ~98 kcal/mol
-
C-D BDE: ~100 kcal/mol (approx. 1.2–1.5 kcal/mol stronger)
In metabolic reactions catalyzed by Cytochrome P450 enzymes (specifically CYP2D6 for fluoxetine), the rate-limiting step often involves the abstraction of a hydrogen atom. If a C-D bond replaces a C-H bond at the site of oxidation, the reaction rate decreases significantly. This is the Primary Kinetic Isotope Effect , quantified by the ratio
Metabolic Soft Spots of Fluoxetine
Fluoxetine undergoes extensive hepatic metabolism. Research analogues are designed to probe specific pathways:
-
-Demethylation (Major): CYP2D6 removes the
-methyl group to form Norfluoxetine (active metabolite). Deuteration of the methyl group ( ) probes this rate. - -Dealkylation: Cleavage of the ether linkage.
-
Benzylic Oxidation: Oxidation at the C3 position of the propyl chain.
Diagram: Metabolic Shunting via Deuteration
The following diagram illustrates how deuteration at the
Figure 1: Mechanism of the Primary Kinetic Isotope Effect on Fluoxetine N-demethylation.
Part 2: Synthesis & Structural Considerations
For research applications, the position of the deuterium label is critical.
| Application | Label Position | Preferred Analogue | Rationale |
| LC-MS/MS Internal Standard | Aromatic Ring (Stable) | Fluoxetine-d5 (Phenyl-d5) | The label must remain intact during ionization and fragmentation. It must not be metabolically labile. |
| Metabolic Stability Study | Targets the specific site of CYP2D6 oxidative attack to measure KIE. | ||
| Stereochemical Probes | Chiral Center (C3) | (S)-Fluoxetine-d1 | Used to study stereoselective metabolism differences between (R) and (S) enantiomers. |
Synthesis Protocol: Reductive Amination (Research Scale)
To synthesize
Reagents:
-
3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine (Norfluoxetine precursor)
-
Formaldehyde-d2 (
) or Deuterated Methyl Iodide ( ) -
Sodium Cyanoborohydride (
) or Sodium Cyanoborodeuteride ( )
Workflow:
-
Dissolution: Dissolve the primary amine precursor in Methanol (MeOH).
-
Imine Formation: Add Formaldehyde-d2 (excess). Allow to stir for 30 min to form the imine intermediate.
-
Reduction: Add
(if full deuteration of the methyl group and alpha-proton is desired) or standard reducing agent. -
Quenching: Quench with 1N NaOH.
-
Extraction: Extract with Ethyl Acetate, dry over
, and concentrate.
Part 3: Analytical Applications (LC-MS/MS)
In bioanalysis, Fluoxetine-d5 is the gold standard Internal Standard (IS). It co-elutes with Fluoxetine, experiencing the exact same matrix suppression/enhancement, but is mass-resolved.
LC-MS/MS Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
MRM Transitions (Quantification)
The choice of transition is vital. The daughter ion must contain the deuterium label to distinguish it from the analyte.
| Compound | Precursor Ion ( | Product Ion ( | Deuterium Location |
| Fluoxetine | 310.2 | 148.1 | |
| Fluoxetine-d5 (IS) | 315.2 | 153.1 | Phenyl ring on the propyl chain (d5) |
| Norfluoxetine | 296.1 | 134.1 | Loss of methyl group |
Diagram: LC-MS/MS Bioanalytical Workflow
Figure 2: Standardized LC-MS/MS workflow utilizing Fluoxetine-d5 as an Internal Standard.
Part 4: Experimental Protocol - Metabolic Stability Assay
This protocol validates the metabolic stability of deuterated analogues compared to non-deuterated fluoxetine using Human Liver Microsomes (HLM).
Reagents and Setup
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Test Compounds: Fluoxetine (Control) and Deuterated-Fluoxetine (Test), 1 µM final conc.
Step-by-Step Procedure
-
Pre-incubation: Mix 475 µL of Buffer and 25 µL of Microsomes (final protein conc 0.5 mg/mL) with 1 µL of Test Compound (stock in DMSO). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing Fluoxetine-d5 (IS).
-
Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 10 min.
-
Analysis: Inject supernatant onto LC-MS/MS.
Data Calculation: Intrinsic Clearance ( )
Plot
Interpretation:
If
References
-
Concert Pharmaceuticals. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed.[5] [Link]
-
Unadkat, J. et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism. PMC. [Link]
-
Liu, Y. et al. (2025). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine...[6][7] using fluoxetine-D5.[3][5][8] ResearchGate. [Link]
-
FDA.gov.tw. (2024). Method of Test for N-Nitroso Fluoxetine in Fluoxetine Drug Substance. [Link]
-
Brancale, A. et al. (2020).[9] Synthesis and antiviral effect of novel fluoxetine analogues. Antiviral Research. [Link]
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- 5. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Simultaneous determination of fluoxetine and norfluoxetine enantiomers using isotope discrimination mass spectroscopy solution method and its application in the CYP2C9-mediated stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral effect of novel fluoxetine analogues as enterovirus 2C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Deuterium Labeling in Analytical Standards
Precision, Pitfalls, and Physicochemical Nuances in LC-MS/MS Quantitation
Executive Summary
Stable Isotope Labeled (SIL) internal standards are the cornerstone of quantitative bioanalysis, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Carbon-13 (
However, deuterium labeling is not merely a "mass shift." It introduces subtle physicochemical alterations—specifically the Chromatographic Isotope Effect —that can decouple the standard from the analyte, compromising the very matrix effect compensation it is meant to provide.[1] This guide dissects the mechanistic role of deuterium, the risks of retention time shifts, and the validation protocols required to ensure data integrity in drug development.
Part 1: The Physicochemical Basis
The Kinetic and Chromatographic Isotope Effects
To use deuterium effectively, one must understand that a C-D bond is fundamentally different from a C-H bond.[2]
-
Bond Shortening & Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.[1]
-
Reduced Lipophilicity: The shorter bond length results in a smaller molar volume and reduced polarizability. In Reversed-Phase Liquid Chromatography (RPLC), this manifests as reduced hydrophobicity .
-
The Result (Retention Time Shift): Deuterated analogs often elute earlier than their non-deuterated counterparts.[3][4]
Why this matters: The primary function of an Internal Standard (IS) in LC-MS/MS is to correct for Matrix Effects (ion suppression or enhancement). These effects are temporal; they happen at specific moments during the chromatographic run when co-eluting matrix components (phospholipids, salts) enter the ion source.
-
Ideal Scenario: The IS and Analyte co-elute perfectly. They experience the exact same suppression. The Ratio (Analyte/IS) remains constant.
-
Deuterium Risk: If the D-labeled IS elutes 0.1–0.2 minutes earlier due to the isotope effect, it may elute outside the suppression zone that affects the analyte. The compensation fails, leading to quantitative bias.
Diagram 1: The Matrix Effect Compensation Failure
This diagram illustrates how a retention time shift (RT Shift) caused by deuterium labeling can decouple the Internal Standard from the Analyte, leading to uncorrected ion suppression.
Caption: Visualizing the risk: The Deuterated IS (Red) elutes early, missing the Matrix Interference (Yellow) that suppresses the Analyte (Blue).
Part 2: Synthesis & Structural Integrity
The "Scrambling" Problem: Labile vs. Non-Labile Sites
Not all hydrogens are candidates for replacement.[5] A critical failure mode in analytical standards is Back-Exchange .
-
Labile Protons: Hydrogens attached to heteroatoms (O-H, N-H, S-H) are acidic/basic and exchange rapidly with solvent protons (H2O) or deuterium (D2O).
-
Risk:[6] If you buy a standard labeled on a hydroxyl group (e.g., -OD), the label will wash off immediately upon dissolution in the mobile phase (water/methanol). The standard becomes unlabeled (M+0), causing massive interference.
-
-
Non-Labile Protons: Hydrogens attached to the carbon backbone (C-H) are generally stable.
-
Requirement: Deuterium must be incorporated into the carbon skeleton (e.g., -CD3) to ensure the label persists through extraction and chromatography.
-
Diagram 2: Structural Decision Tree for IS Selection
A logic flow for selecting the correct Stable Isotope Labeled (SIL) standard.
Caption: Selection logic: Prioritize C-D bonds and avoid acidic alpha-protons or heteroatoms to prevent back-exchange.
Part 3: Validation Protocol for Deuterated Standards
As a Senior Scientist, you cannot assume a commercial standard is "plug-and-play." You must validate it using the following Self-Validating Protocol .
Step 1: Isotopic Purity & "Cross-Talk" Assessment
Before method development, quantify the spectral overlap.
-
The "M0" Contribution: Does the deuterated standard contain any unlabeled drug? (This causes false positives in blank samples).
-
The "Reverse" Contribution: Does the high concentration of the analyte (at ULOQ) have a natural isotope abundance that overlaps with the IS mass?
Protocol:
-
Inject a Blank (Mobile Phase only).
-
Inject IS Only (at working concentration).[7] Monitor Analyte transition.
-
Acceptance: Response in Analyte channel must be < 20% of the LLOQ response (FDA/EMA Guidelines).
-
-
Inject Analyte Only (at ULOQ). Monitor IS transition.
-
Acceptance: Response in IS channel must be < 5% of the IS working response.[7]
-
Step 2: Retention Time (RT) Shift Evaluation
Determine if the Deuterium Isotope Effect is significant enough to impact data.
Protocol:
-
Prepare a mixture of Analyte and Deuterated IS in the mobile phase.
-
Run the LC method with a shallow gradient (focusing on the elution window).
-
Calculate
. -
Critical Threshold: If
min (or > 5% of peak width), you must perform a Post-Column Infusion experiment to map the matrix suppression profile. If the IS falls into a suppression zone that the analyte misses, the standard is invalid.
Part 4: Comparative Data & Selection Strategy
When should you pay the premium for
| Feature | Deuterium ( | Analog (Structural) | |
| Cost | Low to Moderate | High | Low |
| Synthesis | Accessible (H/D Exchange, Reduction) | Complex (Total Synthesis required) | Variable |
| Retention Time | Shift Possible (Elutes earlier) | Identical (Perfect Co-elution) | Different |
| Mass Resolution | Good (+1 Da per D) | Good (+1 Da per C/N) | N/A |
| Stability | Risk of exchange at labile sites | Extremely Stable | Stable |
| Best Use Case | Routine quantitation, stable metabolites | High-precision assays, unstable analytes | When no SIL is available |
Scientific Recommendation:
For regulated bioanalysis (PK/TK studies), start with a Deuterated standard containing 3 to 6 deuterium atoms (to avoid natural isotope overlap). If validation (Step 2 above) reveals a significant Retention Time shift that correlates with matrix effect divergence, switch to a
References
-
FDA. (2018).[8] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[7][9][8][10] [Link]
-
Wang, S., & Cyronak, M. (2013). Matrix Effect in Quantitative LC-MS/MS Analyses. In Current Drug Metabolism. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Gu, H., et al. (2015). Assessment of chromatographic isotope effect of deuterated internal standards in LC-MS/MS analysis. Journal of Chromatography B. [Link]
Sources
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. moh.gov.bw [moh.gov.bw]
Technical Guide to the Certificate of Analysis for Meta Fluoxetine-d3 Hydrochloride
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery and regulatory compliance. The quality of a reference standard is a critical, non-negotiable component of this foundation. This guide provides an in-depth technical examination of the Certificate of Analysis (CofA) for Meta Fluoxetine-d3 Hydrochloride, moving beyond a simple checklist to explain the scientific principles and causality behind the data. As a stable isotope-labeled (SIL) internal standard for a known impurity of Fluoxetine, this compound's characterization is paramount for robust and defensible quantitative analysis.[1][2][3]
The Strategic Role of Meta Fluoxetine-d3 Hydrochloride
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[4][5] During its synthesis and storage, various related substances or impurities can arise. Meta-Fluoxetine, an isomer of the active pharmaceutical ingredient (API), is one such impurity that must be monitored and controlled.[6][7]
Meta Fluoxetine-d3 Hydrochloride serves as the ideal internal standard (IS) for the quantitative analysis of the meta-Fluoxetine impurity, particularly in complex matrices like plasma or in API batches.[8][9] The incorporation of three deuterium atoms creates a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer.[1][10] Crucially, its physicochemical behavior is nearly identical to the target analyte, meaning it co-elutes in chromatography and experiences the same effects during sample preparation and ionization.[1][11] This co-behavior is the key to accurately correcting for analytical variability, most notably matrix effects, which can suppress or enhance the analyte signal and lead to inaccurate quantification.[1][8]
A Certificate of Analysis for this deuterated standard is therefore not just a document of quality control; it is a validation of the tool you will use to ensure the accuracy of your own results.
Deconstructing the Certificate of Analysis: A Multi-Modal Approach
A comprehensive CofA for a reference standard like Meta Fluoxetine-d3 Hydrochloride is a synthesis of data from orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they build a self-validating system of proof for the material's identity, purity, and fitness for purpose.
Physicochemical Properties & Identity
This section establishes the fundamental characteristics of the compound.
| Parameter | Typical Specification | Rationale & Scientific Insight |
| Chemical Name | N-Methyl-γ-[3-(trifluoromethyl)phenoxy]benzenepropanamine-d3 Hydrochloride | The systematic name precisely describes the molecular structure, including the position of the trifluoromethyl group ('meta' or 3-position) and the deuterium labeling. |
| Molecular Formula | C₁₇H₁₆D₃ClF₃NO | This formula confirms the elemental composition, explicitly noting the three deuterium (D) atoms.[2] |
| Molecular Weight | ~348.81 g/mol | The molecular weight is calculated based on the isotopic masses. This value is a primary confirmation point in mass spectrometry. The non-labeled equivalent has a formula weight of ~345.8 g/mol .[2][12] |
| Appearance | Crystalline Solid / White to Off-White Powder | A visual inspection is the first check for gross contamination or degradation. The expected appearance is a crystalline solid.[12] |
| Solubility | Soluble in Methanol, DMSO, DMF | Solubility data is critical for practical application, guiding the user in preparing accurate stock solutions. For example, solubility in ethanol and DMSO is approximately 12.5 mg/mL for the non-labeled form.[12] |
Structural Confirmation: The Core of Identity
Verifying the molecular structure and the precise location of the isotopic labels is the most critical aspect of the CofA.
Mass spectrometry provides an unambiguous confirmation of the molecular weight and, by extension, the successful incorporation of the deuterium atoms.
-
Causality : The technique separates ions based on their mass-to-charge ratio (m/z). For Meta Fluoxetine-d3, the molecular ion peak should correspond to its deuterated mass (~348.8 amu), a clear +3 amu shift from the unlabeled meta-Fluoxetine (~345.8 amu). This mass shift is essential for its function as an IS, ensuring its signal does not overlap with the analyte's natural isotopic distribution.[10]
-
Trustworthiness : High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), offering an extremely high degree of confidence in the elemental composition and confirming that the mass increase is indeed from the three deuterium atoms and not from an unexpected source.
While MS confirms that the labels are present, NMR confirms where they are located. It provides an atomic-level map of the molecule's structure.
-
Expertise & Experience : For Meta Fluoxetine-d3, the deuterium atoms are typically placed on the N-methyl group (N-CD₃) for synthetic accessibility and to minimize the risk of isotopic exchange. A ¹H NMR spectrum would validate this by showing a significant reduction or complete absence of the signal corresponding to the N-methyl protons (a singlet that would typically appear around 2.5-3.0 ppm). The rest of the proton signals in the aromatic and propyl chain regions should remain consistent with the structure of meta-Fluoxetine.[13][14]
-
Self-Validation : The integration values of the remaining proton signals relative to each other must be consistent with the number of protons in those positions. This internal consistency validates the structural assignment. Comparing the spectrum to that of unlabeled meta-Fluoxetine provides definitive proof of the label's location.
Caption: Molecular Structure of Meta Fluoxetine-d3 Hydrochloride.
Purity and Quantitative Assessment
Beyond confirming identity, the CofA must rigorously establish the purity of the standard. Any significant impurity could interfere with analysis or lead to inaccurate standard concentrations.
Chromatographic Purity by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity of small organic molecules.
-
Causality : The method separates the main compound from any process-related impurities or degradants based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[15] The area of the primary peak relative to the total area of all peaks provides a measure of its purity, typically expressed as a percentage.
-
Trustworthiness : A validated HPLC method, as described in various studies for Fluoxetine and its related substances, demonstrates specificity, linearity, and precision.[15][16][17] The use of a photodiode array (PDA) detector further enhances trustworthiness by providing UV spectral data for each peak, helping to confirm that co-eluting peaks are not present and that the main peak is spectrally pure.
Protocol: General HPLC Purity Assessment
This protocol is a representative example based on established methods for Fluoxetine analysis.[15][16]
-
Column: C18, 4.6 mm x 150 mm, 3.0 µm particle size.[15]
-
Mobile Phase A: 0.1% Triethylamine in water, pH adjusted to 6.0 with phosphoric acid.[15]
-
Mobile Phase B: Methanol.[15]
-
Gradient Program: A time-based gradient from a lower to a higher concentration of Mobile Phase B is employed to ensure the elution of all potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 226 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of ~0.5 mg/mL.
-
Analysis: The peak area of Meta Fluoxetine-d3 is measured, and its percentage relative to the total peak area of all detected components is calculated to determine purity.
| Parameter | Typical Value | Source |
| Purity (by HPLC) | ≥98% | [12] |
| Isotopic Purity | ≥99% Deuterium | Manufacturer Specification |
| Chemical Purity | No single impurity >0.15% | ICH Guidelines |
Isotopic Purity
This is a critical parameter for a deuterated standard, determined by mass spectrometry. It measures the percentage of the material that contains the desired number of deuterium atoms (in this case, three). High isotopic purity is essential to prevent signal contribution at the mass of the unlabeled analyte.
Practical Application: Workflow for Quantitative Analysis
The ultimate purpose of this characterized standard is its use in a quantitative assay. The data from the CofA directly informs this process.
Caption: General workflow for using a deuterated internal standard.[1]
Protocol: Stock Solution Preparation
-
Weighing: Accurately weigh a suitable amount of Meta Fluoxetine-d3 Hydrochloride using a calibrated analytical balance.
-
Dissolution: Dissolve the material in a Class A volumetric flask using a solvent in which it is freely soluble (e.g., Methanol) to create a primary stock solution (e.g., 1 mg/mL).[12]
-
Correction for Purity: The actual concentration of the stock solution must be corrected using the purity value from the CofA.
-
Corrected Concentration = (Weighed Mass / Volume) x (Purity % / 100)
-
-
Storage: Store the stock solution at -20°C in an amber vial to prevent degradation.[12]
-
Working Solutions: Prepare serial dilutions from the primary stock to create working solutions for spiking into samples and for building the calibration curve.
Conclusion
The Certificate of Analysis for Meta Fluoxetine-d3 Hydrochloride is more than a specification sheet; it is a detailed scientific report that validates the identity, purity, and suitability of a critical analytical reagent. For the researcher, understanding the causality behind the data—why specific tests are performed and what the results signify—transforms the CofA from a formality into an indispensable tool. By leveraging a well-characterized, high-purity deuterated internal standard, scientists can mitigate analytical variability, ensure compliance, and generate the highly reliable, defensible data required in modern drug development and research.[1][8][9]
References
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
-
HPLC Analysis of Drug Prozac and Related Impurities on Heritage MA Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved from [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). IJRPS. Retrieved from [Link]
-
HPLC Method for Analysis of Fluoxetine. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Determination of Related Substances in Fluoxetine Hydrochloride and Assay of Its Capsules by HPLC. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 02). PMC. Retrieved from [Link]
-
Chemical Name : Meta Fluoxetine-d3 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
HPLC ASSAY with DETERMINATION OF META-FLUOXETINE HCl. (n.d.). Health Abstracts. Retrieved from [Link]
-
Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. (n.d.). JOCPR. Retrieved from [Link]
-
Assay of fluoxetine hydrochloride by titrimetric and HPLC methods. (2017, January 04). ResearchGate. Retrieved from [Link]
-
Fluoxetine. (n.d.). PubChem - NIH. Retrieved from [Link]
-
The Formation and Stability of Fluoxetine HCl Cocrystals Investigated by Multicomponent Milling. (2022, November 08). Royal Society of Chemistry. Retrieved from [Link]
-
A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. (n.d.). PMC. Retrieved from [Link]
-
1H NMR-Based Metabolic Profiling Reveals the Effects of Fluoxetine on Lipid and Amino Acid Metabolism in Astrocytes. (n.d.). PMC. Retrieved from [Link]
-
(B). Product ion mass spectra of Fluoxetine ( m/z 310.12→148.07 amu),... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Meta Fluoxetine Hydrochloride | CAS 79088-29-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Meta Fluoxetine Hydrochloride | LGC Standards [lgcstandards.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. texilajournal.com [texilajournal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Fluoxetine hydrochloride(56296-78-7) 1H NMR spectrum [chemicalbook.com]
- 14. Fluoxetine(54910-89-3) 1H NMR spectrum [chemicalbook.com]
- 15. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Related Substances in Fluoxetine Hydrochloride a...: Ingenta Connect [ingentaconnect.com]
- 17. jocpr.com [jocpr.com]
Methodological & Application
Application Note: Meta Fluoxetine-d3 Hydrochloride as an Internal Standard in LC-MS/MS Bioanalysis
Abstract
This application note details the protocol for utilizing Fluoxetine-d3 Hydrochloride (N-methyl-d3) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Fluoxetine in human plasma. Unlike non-deuterated analogs, Fluoxetine-d3 offers superior compensation for matrix effects and ionization suppression in electrospray ionization (ESI). This guide provides a validated workflow including Liquid-Liquid Extraction (LLE), chromatographic separation, and mass spectrometric parameters, ensuring compliance with FDA/EMA bioanalytical guidelines.
Introduction & Scientific Rationale
The Role of the Internal Standard
In quantitative LC-MS/MS, the internal standard (IS) is the critical control point for accuracy. While structural analogs (e.g., clomipramine) were historically used, they often fail to co-elute perfectly with the analyte, leading to differential matrix suppression.
Fluoxetine-d3 Hydrochloride is the gold standard because:
-
Co-elution: It shares virtually identical physicochemical properties (pKa, LogP) with Fluoxetine, ensuring it experiences the exact same ionization environment at the ESI source.
-
Mass Shift: The +3 Da mass shift (Precursor m/z 313 vs. 310) is sufficient to avoid isotopic overlap (cross-talk) from the natural M+3 isotope of the analyte, provided the resolution is adequate.
-
Fragmentation Specificity: Assuming the N-methyl-d3 labeling, the product ion shifts from m/z 44 to m/z 47, eliminating interference in the transition channel.
Chemical Identity[1]
-
Compound: Fluoxetine-d3 Hydrochloride
-
Chemical Name: N-(methyl-d3)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[1]
-
Molecular Formula: C17H15D3F3NO · HCl
-
MW (Free Base): ~312.35 g/mol (vs. 309.33 for native)
-
Storage: -20°C, protected from light and moisture.
Experimental Protocol
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity)
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis)
-
Column: C18 Reverse Phase (e.g., Thermo Hypersil Gold, 50mm x 2.1mm, 1.9 µm)
-
Column Temp: 40°C
Mobile Phase
-
Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5)
-
Phase B: Acetonitrile + 0.1% Formic Acid[2]
-
Flow Rate: 0.4 mL/min
Gradient Profile:
| Time (min) | % Phase B | Event |
|---|---|---|
| 0.00 | 10% | Initial |
| 0.50 | 10% | Load |
| 2.50 | 90% | Elute |
| 3.00 | 90% | Wash |
| 3.10 | 10% | Re-equilibrate |
| 4.00 | 10% | Stop |
Mass Spectrometry Parameters (MRM)
Ionization Mode: ESI Positive (+)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role |
| Fluoxetine | 310.1 | 44.1 | 50 | 15 | Quantifier |
| Fluoxetine | 310.1 | 148.1 | 50 | 30 | Qualifier |
| Fluoxetine-d3 | 313.1 | 47.1 | 50 | 15 | Internal Standard |
Critical Note on d3 Structure: This protocol assumes N-methyl-d3 labeling. If your standard is ring-deuterated (e.g., phenyl-d3), the precursor will be 313.1 but the product ion will likely remain 44.1 . Verify your Certificate of Analysis (CoA) to confirm the position of the deuterium label.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for Fluoxetine to remove phospholipids that cause matrix effects.
Reagents
-
Stock Solution: Fluoxetine-d3 (1 mg/mL in Methanol).
-
Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Extraction Solvent: Hexane : Isoamyl Alcohol (98:2 v/v) OR Ethyl Acetate.
-
Alkalizing Agent: 0.5 M NaOH or 2M Ammonium Hydroxide.
Step-by-Step Workflow
Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Fluoxetine quantification.
Method Validation Criteria (FDA/EMA)
To ensure the trustworthiness of this protocol, the following validation parameters must be met:
Linearity[4][5]
-
Range: 1.0 ng/mL to 500 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.995.[3]
Recovery & Matrix Effect
-
Extraction Recovery: Compare peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 80%.
-
Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.
-
IS-Normalized MF: (MF_analyte / MF_IS) should be close to 1.0 (0.9 – 1.1), proving Fluoxetine-d3 effectively compensates for suppression.
-
Stability[4][6]
-
Stock Stability: Fluoxetine-d3 is stable for >12 months at -20°C in methanol [1].
-
Processed Stability: Extracted samples in the autosampler (4°C) are stable for >24 hours.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Signal in Blank (IS Channel) | Cross-talk or Contamination | Check isotopic purity of d3. If <99%, native M+3 may interfere. Ensure transition 313->47 is unique. |
| Low Recovery | Incorrect pH | Fluoxetine is a base (pKa ~9.8). Ensure pH > 10 during extraction (use NaOH). |
| Peak Tailing | Secondary Interactions | Add 5mM Ammonium Formate to mobile phase to mask silanols. |
| Deuterium Exchange | Solvent Acidity | Avoid highly acidic storage solvents for long periods; d3 on N-methyl is generally stable, but ring exchange can occur in strong acid. |
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Available at: [Link]
-
Souverain, S., et al. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. J. Mass Spectrom. (2002).
-
Bonde, S.L., et al. Simultaneous determination of Olanzapine and Fluoxetine in human plasma by LC-MS/MS: Its pharmacokinetic application. J. Pharm. Biomed. Anal. (2014).[5]
-
Massaroti, P., et al. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. J. Pharm. Pharm. Sci. (2005).
Sources
- 1. Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. Simultaneous determination of Olanzapine and Fluoxetine in human plasma by LC-MS/MS: its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Fluoxetine in Human Plasma using Fluoxetine-d3 HCl as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of fluoxetine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Fluoxetine-d3 HCl as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis.[1][2][3] Detailed protocols for sample preparation using protein precipitation, optimized liquid chromatography conditions, and mass spectrometer settings are provided. This method is suitable for high-throughput bioanalysis in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction: The Rationale for Using a Deuterated Internal Standard
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[4] Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[5] LC-MS/MS has become the gold standard for such bioanalytical assays due to its inherent selectivity and sensitivity.[5][6]
The cornerstone of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS), such as Fluoxetine-d3 HCl, is the ideal choice.[2] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1][3][7] However, its increased mass, due to the replacement of hydrogen atoms with deuterium, allows the mass spectrometer to differentiate it from the unlabeled analyte.[1][2] This co-elution and differential detection allow the SIL-IS to compensate for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.[1][2][3][7] The use of a SIL-IS is a key recommendation in regulatory guidelines for bioanalytical method validation, such as those from the FDA.[6][8]
Diagram 1: The Principle of Isotope Dilution Mass Spectrometry
Caption: Workflow illustrating the principle of isotope dilution using Fluoxetine-d3 HCl.
Materials and Reagents
-
Analytes and Internal Standard:
-
Fluoxetine HCl (Reference Standard) (e.g., from MilliporeSigma[9])
-
Fluoxetine-d3 HCl (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
-
Biological Matrix:
-
Drug-free human plasma (K2EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Fluoxetine HCl and Fluoxetine-d3 HCl into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stock solutions should be stored at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of fluoxetine by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Fluoxetine-d3 HCl stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[5]
-
Pipette 100 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Fluoxetine-d3 HCl internal standard working solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex briefly (approximately 10 seconds).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see section 3.3).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Diagram 2: Sample Preparation Workflow
Caption: Step-by-step protein precipitation protocol for plasma samples.
LC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific LC-MS/MS system being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation from matrix components |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Run Time | ~3-4 minutes |
Rationale for LC Conditions: A C18 column is a common choice for the separation of moderately polar compounds like fluoxetine. The use of formic acid and ammonium acetate in the mobile phase aids in the protonation of the analyte and improves peak shape and ionization efficiency in positive ion mode.[10][11]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for maximal signal (e.g., 3.5 kV) |
| Source Temp. | Optimized for desolvation (e.g., 150°C) |
| Desolvation Temp. | Optimized for desolvation (e.g., 400°C) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Rationale for MS Conditions: ESI in positive mode is effective for the ionization of secondary amines like fluoxetine.[9][12] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[10]
MRM Transitions
The exact m/z values for the precursor and product ions must be determined by infusing a standard solution of Fluoxetine-d3 HCl into the mass spectrometer. The values below for Fluoxetine-d3 HCl are hypothetical based on the known structure and fragmentation of fluoxetine and must be experimentally verified. The molecular weight of Fluoxetine HCl is 345.79 g/mol , and the free base is 309.33 g/mol .[5][9] The protonated molecule [M+H]+ is therefore ~310.1. For Fluoxetine-d3, where three hydrogen atoms on the methyl group are replaced by deuterium, the expected [M+H]+ would be ~313.1.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Fluoxetine | 310.1 | 148.1 | 150 | Optimize experimentally |
| Fluoxetine (Qualifier) | 310.1 | 44.1 | 150 | Optimize experimentally |
| Fluoxetine-d3 HCl (IS) | ~313.1 | ~151.1 | 150 | Optimize experimentally |
Note: The product ion at m/z 148 for fluoxetine is a well-established fragment.[5] The corresponding fragment for the d3 analog would be expected to have a mass shift of +3. The product ion at m/z 44 is also commonly observed.[12] Collision energies must be optimized for your specific instrument to achieve the most stable and intense signal.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[6][8] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.[10]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5]
-
Matrix Effect: Assessed to ensure that endogenous components of the plasma do not cause ion suppression or enhancement.[8]
-
Recovery: The efficiency of the extraction process should be determined and be consistent across concentration levels.
-
Stability: The stability of fluoxetine in plasma should be evaluated under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage at -80°C.[5]
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and reliable LC-MS/MS method for the quantification of fluoxetine in human plasma. The use of Fluoxetine-d3 HCl as an internal standard is critical for achieving the high levels of accuracy and precision required for regulated bioanalysis.[2][3] The provided protocols for sample preparation and instrument parameters serve as a robust starting point for method optimization and validation, enabling high-throughput analysis for pharmacokinetic and clinical studies.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Google Cloud.
- Hasnain, M. S., et al. (2021). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. ACS Omega.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate.
- Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. (2024, July 20). Natural Resources for Human Health.
- Al-Qahtani, K., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.
- Introduction to deuterated internal standards in mass spectrometry. (n.d.). Benchchem.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Ahmad, I., et al. (2021). Development and validation of an automated solid‑phase extraction‑LC‑MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Advanced Pharmaceutical Technology & Research.
- Alegete, P., et al. (2014). A fast and reliable LC-MS/MS method for simultaneous quantitation of fluoxetine and mirtazapine in human plasma. RSC Publishing.
- Woźniakiewicz, M., et al. (n.d.). Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent. ResearchGate.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. (n.d.). PMC.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. (2024, September 24). PMC.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Fluoxetine VETRANAL, analytical standard. (n.d.). MilliporeSigma.
Sources
- 1. フルオキセチン 塩酸塩 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine [webbook.nist.gov]
- 5. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. 氟西汀 盐酸盐 VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluoxetine Hydrochloride USP - High Purity Powder at Best Price [palampharma.com]
- 9. researchgate.net [researchgate.net]
- 10. J61197.MF [thermofisher.com]
- 11. dsc.duq.edu [dsc.duq.edu]
- 12. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Fluoxetine in Human Plasma via LC-MS/MS using Isotopic Dilution
Executive Summary & Scientific Rationale
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the quantification of Fluoxetine (FLX) demands a protocol that balances high throughput with rigorous specificity. While Fluoxetine is a lipophilic base (
This protocol utilizes Isotopic Dilution Mass Spectrometry (IDMS) . By employing a deuterated internal standard (Fluoxetine-d5), we create a self-correcting analytical system. Since FLX-d5 co-elutes with the analyte, it experiences the exact same ionization suppression or enhancement from the matrix. The ratio of their responses provides a normalized value that is immune to the vagaries of extraction efficiency and source cleanliness.
Core Chemical Logic
-
Retention Strategy: We utilize a C18 stationary phase at high pH or low pH? Fluoxetine is a base. At acidic pH (0.1% Formic Acid), it is fully protonated (
), improving ESI sensitivity but reducing retention on C18. However, modern end-capped C18 columns retain protonated bases well enough. We will use an acidic mobile phase to maximize the generation of the precursor ion . -
Mass Filtration: We monitor the transition from the protonated molecule to the specific amine fragment (quantifier) and the trifluoromethyl-phenoxy fragment (qualifier).
Experimental Workflow Diagrams
Figure 1: Bioanalytical Extraction Logic
This diagram illustrates the decision matrix between High Throughput (Protein Precipitation) and High Sensitivity (Liquid-Liquid Extraction).
Caption: Decision tree for sample preparation based on required sensitivity limits (LOD/LOQ).
Materials and Reagents
To ensure reproducibility, use LC-MS grade solvents only.
| Component | Specification | Purpose |
| Analyte | Fluoxetine HCl | Reference Standard |
| Internal Standard | Fluoxetine-d5 (ring-d5) | Normalization of matrix effects |
| Solvent A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Aqueous Mobile Phase (Protonation source) |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Organic Mobile Phase (Elution) |
| Extraction Solvent | MTBE (Methyl tert-butyl ether) | For LLE (High specificity extraction) |
| Precipitation Agent | Methanol (cold) | For PPT (Protein crash) |
Detailed Protocol
Preparation of Standards
Expert Insight: Never prepare the IS in the same solvent as your stock if you plan to store them together long-term. Deuterium exchange is rare but possible; more importantly, you want to prevent cross-contamination.
-
Stock Solutions: Prepare Fluoxetine and Fluoxetine-d5 individually at 1 mg/mL in Methanol. Store at -20°C.
-
Working Standard (WS): Dilute Fluoxetine stock with 50:50 Methanol:Water to create a calibration curve range: 0.5, 1, 5, 10, 50, 100, 200 ng/mL.
-
Working IS Solution: Dilute Fluoxetine-d5 to a fixed concentration of 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Choose One)
Option A: Protein Precipitation (High Throughput)
Best for routine clinical samples > 1 ng/mL.
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
Add 20 µL of Working IS Solution. Vortex briefly.
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of supernatant to an autosampler vial containing 150 µL of Water (to match initial mobile phase strength).
-
Inject.
Option B: Liquid-Liquid Extraction (High Sensitivity/Cleanliness)
Best for trace analysis < 0.5 ng/mL or lipid-rich samples.
-
Aliquot 200 µL of plasma into a glass tube.
-
Add 20 µL of Working IS Solution.
-
Add 50 µL of 0.1 M NaOH (Alkaline pH drives Fluoxetine to uncharged state, improving extraction into organic).
-
Add 2 mL of MTBE (Methyl tert-butyl ether).
-
Shake/tumble for 10 minutes. Centrifuge at 3,000 x g for 5 minutes.
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath.
-
Pour the organic (top) layer into a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (80% A / 20% B).
LC-MS/MS Parameters
Chromatography (LC)[1][2][3][4][5]
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Phenomenex Kinetex C18.
-
Temperature: 40°C.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
| Time (min) | % Solvent B | State |
| 0.0 | 10 | Loading |
| 0.5 | 10 | Desalting |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 10 | Re-equilibration |
| 5.0 | 10 | End |
Mass Spectrometry (MS)[3][5]
-
Source: Electrospray Ionization (ESI), Positive Mode.[2][1][3][4][5]
-
Spray Voltage: 3500 - 4500 V.
-
Gas Temps: 350°C.
MRM Transitions (Multiple Reaction Monitoring): Note: The transition to m/z 44 is the high-intensity amine fragment. The transition to 148/153 is the trifluoromethyl-phenoxy moiety, which is more specific.
| Compound | Precursor ( | Product ( | Role | Collision Energy (eV) |
| Fluoxetine | 310.1 | 44.1 | Quantifier | 12 |
| Fluoxetine | 310.1 | 148.1 | Qualifier | 25 |
| Fluoxetine-d5 | 315.1 | 153.1 | IS Quantifier | 25 |
| Fluoxetine-d5 | 315.1 | 44.1 | IS Qualifier | 12 |
Figure 2: MS/MS Fragmentation Logic
Visualizing the specific transitions ensures understanding of what is being measured.
Caption: Fragmentation pathway of Fluoxetine in positive ESI mode.
Validation & Acceptance Criteria (FDA/EMA Aligned)
To validate this method per FDA 2018 Guidance:
-
Linearity:
.[5][6] Weighting is recommended to improve accuracy at the lower end of the curve. -
Accuracy & Precision:
-
Intra-run: CV < 15% (20% at LLOQ).
-
Inter-run: CV < 15% (20% at LLOQ).
-
-
Matrix Effect (ME):
-
Calculate:
. -
Crucial Check: The ME for Fluoxetine and Fluoxetine-d5 must match. If Fluoxetine is suppressed by 30% and the IS is suppressed by 30%, the ratio remains valid. This is the power of the deuterated standard.
-
Troubleshooting & "Pro-Tips"
-
Carryover: Fluoxetine is "sticky" due to its lipophilicity. If you see peaks in your blanks after a high standard:
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid. The Isopropanol helps solubilize the sticky residue.
-
-
Peak Tailing:
-
Cause: Interaction with silanols on the column.
-
Solution: Ensure your mobile phase has adequate ionic strength (2mM Ammonium Formate) and acidic pH to keep silanols protonated (neutral).
-
-
IS Interference:
-
Check: Inject a blank sample containing ONLY the Internal Standard. If you see a peak in the Fluoxetine channel, your IS is impure (contains non-deuterated fluoxetine) or your mass resolution is too wide.
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Patel, B. N., et al. (2011). Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. Biomedical Chromatography. Retrieved from [Link]
-
Shah, P., et al. (2025). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3386, Fluoxetine. Retrieved from [Link]
Sources
- 1. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [nrfhh.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry [mdpi.com]
- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Bioanalytical Method Validation Guidance for Industry | Guidance Portal [hhs.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Application Note & Protocol: Sample Preparation for Fluoxetine Analysis in Plasma
Introduction: The Imperative for Precise Fluoxetine Quantification
Fluoxetine, commercially known as Prozac, is a cornerstone of antidepressant therapy, functioning as a selective serotonin reuptake inhibitor (SSRI).[1] Its clinical application extends to treating a spectrum of conditions including depression, panic disorders, and obsessive-compulsive disorder. The therapeutic efficacy and safety of fluoxetine are intrinsically linked to its plasma concentration. Fluoxetine is metabolized in the liver to its primary active metabolite, norfluoxetine, which has a significantly longer half-life than the parent drug.[2] This long half-life necessitates careful therapeutic drug monitoring (TDM) to ensure patients remain within the therapeutic window, avoid potential toxicity, and manage drug-drug interactions.[3]
The accurate determination of fluoxetine and norfluoxetine levels in plasma is therefore critical for both clinical management and pharmacokinetic studies. However, plasma is a complex biological matrix, rich in proteins, lipids, salts, and other endogenous components that can interfere with analytical instrumentation.[4][5] Consequently, a robust and efficient sample preparation protocol is the most critical step preceding instrumental analysis. Its purpose is to isolate the analytes of interest from these interfering components, thereby enhancing the sensitivity, accuracy, and reliability of the quantification.
This application note provides a comprehensive guide to the three primary techniques for preparing plasma samples for fluoxetine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We will delve into the mechanistic principles behind each method, present detailed, field-proven protocols, and offer insights to guide the selection of the most appropriate technique for your analytical needs.
Foundational Sample Preparation Strategies
The choice of a sample preparation method is a balance between the desired level of sample cleanup, recovery, throughput, and available resources. The ultimate goal is to produce a clean, concentrated sample extract compatible with the downstream analytical platform, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6][7]
Protein Precipitation (PPT): The Rapid Cleanup
Principle of Causality: PPT is the simplest and fastest method for removing the bulk of proteins from a plasma sample.[5] It operates on the principle of protein denaturation. The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the hydration shell around the protein molecules, leading to their denaturation and aggregation.[5][8] These aggregated proteins become insoluble and can be easily pelleted by centrifugation. While fast and inexpensive, PPT is the least selective method and may leave other endogenous components in the supernatant, potentially leading to matrix effects in LC-MS/MS analysis.[5]
Workflow Diagram: Protein Precipitation
Caption: Workflow for Protein Precipitation (PPT).
Detailed Protocol: Protein Precipitation with Acetonitrile
-
Materials and Reagents:
-
Human plasma (K3EDTA)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes
-
-
Step-by-Step Methodology:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of cold acetonitrile to the plasma sample. This 3:1 ratio of precipitating agent to plasma is highly effective for protein removal.[8][9]
-
Vortex the mixture vigorously for at least 1 minute to ensure complete protein denaturation. Some protocols suggest longer mixing times of up to 15 minutes.[8]
-
Centrifuge the tubes at high speed (e.g., 3,500-14,000 rpm) for 10-25 minutes to pellet the precipitated proteins.[8]
-
Carefully aspirate the clear supernatant and transfer it to a clean tube or an autosampler vial.
-
The sample is now ready for direct injection or can be evaporated and reconstituted in the mobile phase if concentration is required.
-
Liquid-Liquid Extraction (LLE): The Classic Partitioning
Principle of Causality: LLE separates analytes from the aqueous plasma matrix based on their differential solubility in an immiscible organic solvent.[10] The efficiency of the extraction is governed by the partition coefficient of the analyte between the two phases. For basic compounds like fluoxetine, the pH of the aqueous phase is typically adjusted to be alkaline, which deprotonates the amine group, making the molecule neutral and more soluble in the organic solvent. This results in a cleaner extract than PPT as it removes proteins and many polar, water-soluble interferences.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Detailed Protocol: Liquid-Liquid Extraction with Diethyl Ether
-
Materials and Reagents:
-
Human plasma (K3EDTA)
-
Internal Standard (IS) solution (e.g., Paroxetine or a deuterated fluoxetine like FLX-d5)[11][12]
-
Ammonia solution (e.g., 20%) or other base to adjust pH[13]
-
Diethyl ether or other suitable organic solvent (e.g., hexane, chloroform)[3][10]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Step-by-Step Methodology:
-
Pipette 500 µL of plasma into a glass centrifuge tube.
-
Spike with an appropriate volume of internal standard solution.
-
Add a small volume of ammonia solution (e.g., 50 µL of 20% ammonia) to basify the sample.[13]
-
Add 2 mL of diethyl ether.[10]
-
Cap the tube and vortex for 5-15 minutes to ensure thorough mixing and partitioning of the analyte.[3]
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the aqueous phase or the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-45°C.[11]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly to dissolve the residue, and transfer to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE): The Selective Cleanup
Principle of Causality: SPE is the most selective and powerful sample preparation technique, providing the cleanest extracts and the ability to concentrate the analyte.[2] It utilizes a solid sorbent packed into a cartridge or plate format. The process involves four key steps: conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.[14] For fluoxetine, a reverse-phase sorbent like C18 is commonly used, which retains the analyte through hydrophobic interactions.[2][14] This method effectively removes proteins, salts, and polar and non-polar interferences, leading to significantly reduced matrix effects and improved analytical sensitivity.
Workflow Diagram: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction (SPE).
Detailed Protocol: Solid-Phase Extraction with C18 Cartridges
-
Materials and Reagents:
-
Human plasma (K3EDTA)
-
C18 SPE cartridges (e.g., 30 mg/1 cc)[11]
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
-
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 500 µL of plasma with 500 µL of ultrapure water. Homogenize in an ultrasound bath for 5 minutes.[2]
-
Cartridge Conditioning: Place the C18 SPE cartridges on the manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.[2]
-
Drying: Dry the cartridge completely by applying high vacuum for 3-5 minutes. This step is crucial for efficient elution.[2]
-
Elution: Place clean collection tubes inside the manifold. Elute the fluoxetine and norfluoxetine from the sorbent by passing 1-3 mL of an appropriate elution solvent (e.g., methanol with 0.2% formic acid) through the cartridge.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[11] Reconstitute the residue in a small volume (e.g., 200 µL) of mobile phase for analysis.
-
Comparative Analysis and Method Selection
The selection of an appropriate sample preparation technique is a critical decision in method development. The following table summarizes the key performance characteristics of each method to aid in this process.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity/Cleanup | Low | Moderate | High |
| Speed/Throughput | High | Moderate | Low (manual) to High (automated) |
| Cost per Sample | Low | Low-Moderate | High |
| Typical Recovery | Variable, potential for loss | Good (86-91%)[10] | High and reproducible (85-105%)[2][14] |
| Analyte Concentration | No (Dilution effect) | Yes | Yes |
| Automation Potential | High (filter plates) | Moderate | High (automated systems)[11] |
| Risk of Matrix Effects | High | Moderate | Low |
Expert Insight: For high-throughput screening or when analyzing concentrations well above the lower limit of quantification (LLOQ), the speed and simplicity of Protein Precipitation are advantageous.[15][16] Liquid-Liquid Extraction offers a better degree of cleanup and is a robust, cost-effective choice for many applications.[10] For methods requiring the highest sensitivity and specificity, such as regulated bioanalysis for pharmacokinetic studies, the superior cleanup and concentration capabilities of Solid-Phase Extraction make it the gold standard.[2][11] The use of automated SPE systems can also significantly increase throughput, making it competitive with other methods for large sample batches.[11]
Downstream Analytical Considerations
The final prepared sample is typically analyzed using HPLC with UV, fluorescence, or mass spectrometry detection.
-
HPLC-UV/FL: These methods are accessible and robust but may require cleaner samples to avoid chromatographic interferences. Therefore, LLE or SPE is often preferred.[3][10][14]
-
LC-MS/MS: This is the most prevalent technique due to its superior sensitivity and specificity, allowing for the measurement of very low concentrations of fluoxetine.[7] While its selectivity can tolerate less clean samples from PPT, cleaner extracts from SPE will minimize ion suppression and matrix effects, leading to better data quality and longer instrument uptime.[16]
Conclusion
The successful analysis of fluoxetine in plasma is fundamentally dependent on the quality of the sample preparation. Each method—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—offers a unique set of advantages and is suited to different analytical objectives. By understanding the principles behind each technique and following validated protocols, researchers can effectively remove interfering matrix components, ensure accurate and reproducible quantification, and generate high-quality data for both clinical and research applications. This guide provides the foundational protocols and scientific rationale to empower drug development professionals to select and implement the optimal sample preparation strategy for their fluoxetine bioanalysis needs.
References
-
Nazario, C. E. D., Gomes, P. C. F. de L., & Lancas, F. M. (2014). Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent. Analytical Methods, 6(12), 4333-4340. [Link]
-
Hasnain, M. S., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]
-
Marquet, P., et al. (2003). Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach. Journal of Chromatography B, 796(1), 133-141. [Link]
-
Amini, H., & Ahmadiani, A. (2004). Determination of fluoxetine in human plasma using reserved phase HPLC. Journal of the Pharmaceutical Society of Japan, 124(12), 999-1002. [Link]
-
Baconi, D. (2015). HPLC-FL method for fluoxetine quantification in human plasma. Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis, 2(3), 1-9. [Link]
-
Nazario, C. E. D., et al. (2014). Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent. RSC Publishing. [Link]
-
Singh, V., et al. (2020). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science, 58(8), 717-726. [Link]
-
Alegete, P., et al. (2014). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. Analytical Methods. [Link]
-
Lotfy, H. M., et al. (2009). On-line solid phase extraction coupled to capillary LC-ESI-MS for determination of fluoxetine in human blood plasma. Talanta, 78(2), 493-498. [Link]
-
de Freitas, D. F., et al. (2011). Enantioselective analysis of fluoxetine and norfluoxetine in plasma samples by protein precipitation and liquid chromatography with fluorescence detection. Journal of the Brazilian Chemical Society, 22(7), 1221-1228. [Link]
-
Tournel, G., et al. (2001). Determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 762(2), 167-175. [Link]
-
Frahnert, C., et al. (2003). Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection. Journal of Chromatography B, 794(1), 35-43. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fluoxetine. [Link]
-
Woźniakiewicz, M., et al. (2014). Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent. Acta Chromatographica, 26(4), 667-677. [Link]
-
El Aouad, N., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. [Link]
-
El Aouad, N., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]
-
Suckow, R. F., et al. (1993). Sensitive and Selective Liquid-Chromatographic Assay of Fluoxetine and Norfluoxetine in Plasma with Fluorescence Detection After Precolumn Derivatization. Clinical Chemistry, 39(12), 2560-2564. [Link]
-
de Freitas, D. F., et al. (2011). Enantioselective Analysis of Fluoxetine and Norfluoxetine in Plasma Samples by Protein Precipitation and Liquid Chromatography with Fluorescence Detection. Journal of the Brazilian Chemical Society. [Link]
-
Khan, I., et al. (2024). Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. Natural Resources for Human Health, 4(3), 227-240. [Link]
-
Al-Sarraf, H. A. (2001). Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection. Journal of Analytical Toxicology, 25(3), 212-216. [Link]
-
Khan, G. A. (2004). Liquid chromatographic determination of fluoxetine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]
-
Ping, T., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. Analytical Methods, 14(38), 3749-3756. [Link]
-
Duarte, L. F., et al. (2010). Fluoxetine Bioequivalence Study: Quantification of Fluoxetine by Liquid Chromatography Coupled To Mass Spectrometry. Global Journal of Medical Research, 10(2). [Link]
-
Alves, M., et al. (2017). Quantification of antidepressants in oral fluid and plasma samples using microextraction by packed sorbent and analysis by gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(24), 5757-5768. [Link]
-
Rehman, A., et al. (2013). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 4(10), 53-60. [Link]
Sources
- 1. HPLC Method for Analysis of Fluoxetine | SIELC Technologies [sielc.com]
- 2. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. rjcbth.ro [rjcbth.ro]
- 4. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technical Tip: Protein Precipitation [phenomenex.com]
- 6. Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of fluoxetine in human plasma using reserved phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globaljournals.org [globaljournals.org]
- 13. Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of fluoxetine and norfluoxetine in human plasma by HPLC-UV using a high purity C18 silica-based SPE sorbent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
mass spectrometry parameters for Meta Fluoxetine-d3 Hydrochloride
An Application Note and Protocol for the Quantitative Analysis of meta-Fluoxetine using Meta Fluoxetine-d3 Hydrochloride by LC-MS/MS
Authored by: Senior Application Scientist
Introduction
In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities and isomers are of paramount importance. Meta-Fluoxetine, a positional isomer of the widely prescribed antidepressant Fluoxetine, is often present as an impurity in drug formulations.[1] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly selective and sensitive analytical method to ensure product safety and efficacy.
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of meta-Fluoxetine in complex matrices. The protocol leverages the "gold standard" of quantitative analysis: Isotope Dilution Mass Spectrometry (IDMS).[2][3] By employing meta-Fluoxetine-d3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS), this method effectively mitigates variability arising from sample preparation, matrix effects, and instrument fluctuations, thereby ensuring the highest degree of accuracy and precision.[3][4][5] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences identical ionization and extraction behavior.[4][6] This perfect mimicry allows for reliable normalization, a cornerstone of bioanalytical method validation recognized by regulatory bodies like the FDA and EMA.[5]
Principle of the Assay: LC-MS/MS in SRM Mode
The method employs Liquid Chromatography (LC) to separate meta-Fluoxetine from other matrix components. The analyte is then introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.
-
Ionization: In the ion source, operating in positive electrospray ionization (ESI+) mode, the analyte and internal standard are protonated to form precursor ions, [M+H]+.
-
Selection (Q1): The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated meta-Fluoxetine or its deuterated internal standard.
-
Fragmentation (Q2): The isolated precursor ion is passed into the second quadrupole (Q2), which functions as a collision cell. Here, it collides with an inert gas (e.g., argon), causing it to fragment into smaller, characteristic product ions.
-
Detection (Q3): The third quadrupole (Q3) is set to detect only a specific, stable product ion.
This highly selective process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances sensitivity, allowing for precise quantification even at low concentrations.[7][8]
Experimental Workflow
The overall analytical process follows a systematic workflow designed for reproducibility and high throughput.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples [diva-portal.org]
- 8. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Quantitation of Fluoxetine and Norfluoxetine Enantiomers in Human Plasma via Chiral LC-MS/MS
Executive Summary
This guide details a validated protocol for the simultaneous quantification of (R)- and (S)-fluoxetine and its active metabolite, (R)- and (S)-norfluoxetine, in human plasma. Unlike achiral methods that obscure the stereoselective pharmacokinetics (PK) of fluoxetine, this method utilizes Reversed-Phase Chiral LC-MS/MS to achieve baseline resolution and high sensitivity (LLOQ: 0.5 ng/mL).
Why this matters: Fluoxetine is a racemic mixture.[1][2] (S)-fluoxetine and (S)-norfluoxetine are significantly more potent serotonin reuptake inhibitors than their (R)-counterparts. Furthermore, (R)-fluoxetine is metabolized roughly 50% faster than (S)-fluoxetine, leading to complex non-linear PK profiles that are impossible to deconvolute without chiral separation.
Method Development Strategy
Column Selection: The "Three-Point" Interaction
Chiral recognition requires a minimum of three interaction points between the analyte and the chiral stationary phase (CSP). For fluoxetine (a secondary amine) and norfluoxetine (a primary amine), polysaccharide-based columns are the industry standard due to their broad selectivity.
-
Selected Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: The "RH" designation indicates a reversed-phase compatible column. This allows the use of aqueous-organic mobile phases essential for electrospray ionization (ESI) MS, avoiding the flammability and ionization suppression issues associated with normal-phase solvents (hexane/heptane).
Mobile Phase Optimization for MS Sensitivity
Traditional chiral chromatography often uses non-volatile buffers (phosphate) or high pH additives (diethylamine) that damage mass spectrometers or suppress ionization.
-
Chosen Buffer: 10 mM Ammonium Acetate (pH 5.0).
-
Organic Modifier: Acetonitrile (ACN).
-
Logic: Ammonium acetate provides the necessary ionic strength to minimize secondary silanol interactions (peak tailing) while remaining fully volatile. The slightly acidic pH ensures the analytes are protonated
, maximizing ESI+ sensitivity.
Experimental Protocol
Materials & Reagents[3]
-
Analytes: (R/S)-Fluoxetine HCl, (R/S)-Norfluoxetine HCl.
-
Internal Standard (IS): Fluoxetine-d5 (stable isotope labeled).[1][3]
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate, Glacial Acetic Acid.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for chiral assays as it removes phospholipids that can foul expensive chiral columns and cause matrix effects.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of Fluoxetine-d5 working solution (500 ng/mL). Vortex 10s.
-
Basification: Add 100 µL of 0.5 M Ammonium Hydroxide (
).-
Note: Basification ensures the amine drugs are in their neutral state, maximizing extraction efficiency into the organic layer.
-
-
Extraction: Add 1.5 mL of Ethyl Acetate/Hexane (50:50 v/v).
-
Agitation: Shaker for 10 min at 1200 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 5 min at 4°C.
-
Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.
-
Evaporation: Dry under nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase (40:60 ACN:Buffer). Vortex well.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Daicel Chiralcel OD-RH (
mm, 5 µm). -
Temperature: 35°C (Critical control parameter for resolution).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
Mobile Phase Gradient:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
| Time (min) | % A (Buffer) | % B (ACN) | Mode |
| 0.0 | 60 | 40 | Isocratic Start |
| 12.0 | 60 | 40 | Elution of Enantiomers |
| 12.1 | 10 | 90 | Wash Step |
| 14.0 | 10 | 90 | Hold Wash |
| 14.1 | 60 | 40 | Re-equilibration |
| 17.0 | 60 | 40 | End Run |
Mass Spectrometry:
-
Source: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Fluoxetine | 310.2 | 148.1 | 20 | 12 |
| Norfluoxetine | 296.2 | 134.1 | 20 | 10 |
| Fluoxetine-d5 (IS) | 315.2 | 153.1 | 20 | 12 |
Visualizations
Bioanalytical Workflow
The following diagram illustrates the critical path from sample receipt to data generation.
Figure 1: Step-by-step extraction and analysis workflow ensuring maximum recovery and column longevity.
Stereoselective Metabolism
Understanding the biological fate of the enantiomers justifies the need for this assay.
Figure 2: Metabolic divergence of Fluoxetine enantiomers.[4] Note the potency of (S)-Norfluoxetine.[5][6][7]
Validation & Quality Control (Self-Validating Systems)
To ensure Trustworthiness , the assay must pass specific acceptance criteria based on FDA/EMA Bioanalytical Guidelines.
System Suitability Test (SST)
Before running patient samples, inject a "System Suitability" standard (mid-level QC).
-
Resolution (
): Must be between (R) and (S) enantiomers. -
Tailing Factor: Must be
. -
Retention Time Stability:
deviation allowed.
Linearity & Sensitivity
-
Range: 0.5 – 500 ng/mL.
-
Weighting:
linear regression. -
LLOQ Criteria: Signal-to-Noise ratio
; Precision/Accuracy within .
Matrix Effect Assessment
Chiral columns are sensitive to matrix fouling. Perform a Post-Column Infusion experiment:
-
Infuse neat Fluoxetine solution constantly into the MS source.
-
Inject a blank extracted plasma sample via the LC.
-
Monitor for dips in the baseline. A dip at the retention time of the enantiomers indicates ion suppression.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Resolution | Column aging or organic buildup. | Wash column with 100% ACN for 30 mins (divert flow to waste). Check pH of buffer.[8][9] |
| Peak Tailing | Secondary silanol interactions. | Ensure Ammonium Acetate concentration is at least 10 mM. Verify pH is 5.0. |
| High Backpressure | Particulates from LLE. | Ensure supernatant is clear before drying. Use 0.2 µm filter if necessary. |
| Carryover | Sticky analyte in injector loop. | Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Olsen, B. A., et al. (1998).[10] Determination of fluoxetine hydrochloride enantiomeric excess using high performance liquid chromatography with chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Unceta, N., et al. (2007). High-throughput determination of fluoxetine and norfluoxetine enantiomers in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]
-
Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's: Pharmacokinetic Differences. Preskorn.com. [Link]
-
Daicel Corporation. (2020).[5] Chiral Column Selection Guide for LC-MS. Chiral Technologies. [Link]
Sources
- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies | MDPI [mdpi.com]
- 2. A comparison of brain and serum pharmacokinetics of R-fluoxetine and racemic fluoxetine: A 19-F MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. chiraltech.com [chiraltech.com]
- 6. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uppitysciencechick.com [uppitysciencechick.com]
- 8. Sci-Hub. Enantiomeric separation of fluoxetine and norfluoxetine in plasma and serum samples with high detection sensitivity capillary electrophoresis / Electrophoresis, 1999 [sci-hub.red]
- 9. Enantiomeric separation of fluoxetine and norfluoxetine in plasma and serum samples with high detection sensitivity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
Application Note: Robust Stability-Indicating RP-HPLC Method for the Quantification of Fluoxetine Hydrochloride
Executive Summary
This application note details a validated, stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Fluoxetine Hydrochloride in bulk and pharmaceutical dosage forms. Unlike generic assay methods, this protocol is engineered to separate the Active Pharmaceutical Ingredient (API) from potential degradation products generated under stress conditions (hydrolysis, oxidation, photolysis), fulfilling ICH Q1A (R2) and ICH Q2 (R2) regulatory requirements.
Key Technical Advantages:
-
Enhanced Specificity: Resolves Fluoxetine from known impurities (Related Compounds A & B) and forced degradation products.
-
Robustness: Optimized mobile phase buffering (pH 6.0) utilizing Triethylamine (TEA) to suppress silanol activity, ensuring excellent peak symmetry (
) for this basic amine ( ). -
Compliance: Fully aligned with USP monograph system suitability criteria.
Scientific Background & Method Strategy
The Analyte: Fluoxetine Hydrochloride
Fluoxetine is a Selective Serotonin Reuptake Inhibitor (SSRI).[1][2][3] Chemically, it is a secondary amine.[4]
-
pKa: ~9.8 (Basic).
-
Chromatographic Challenge: On standard silica-based C18 columns, protonated amines interact with residual silanol groups (
), leading to severe peak tailing. -
Solution: This method employs Triethylamine (TEA) as a silanol blocker in the mobile phase. TEA competes for active silanol sites, "masking" them and allowing the Fluoxetine cation to interact purely with the hydrophobic C18 stationary phase.
Validation Logic (ICH Q2 R2)
The validation workflow follows a "Lifecycle Approach."[5] We do not simply test; we demonstrate that the method is fit for purpose throughout the product's shelf life.
Figure 1: The Analytical Method Validation Lifecycle (ICH Q2 R2 aligned).
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Waters Alliance or Agilent 1260 Infinity II with PDA (Photodiode Array) Detector (essential for peak purity analysis during stress testing).
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent L7 USP packing.
-
Reagents:
-
Methanol (HPLC Grade).
-
Triethylamine (TEA) (HPLC Grade).
-
Ortho-phosphoric acid (85%).
-
Water (Milli-Q / HPLC Grade).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Methanol : Phosphate Buffer (pH 6.0) (45:55 v/v) | Methanol provides elution strength; Buffer pH 6.0 + TEA ensures ionization control and peak shape. |
| Buffer Prep | 6.0 mL TEA in 1000 mL Water; adjust to pH 6.0 with H3PO4. | TEA acts as the silanol blocker. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2000 psi. |
| Wavelength | 227 nm | |
| Injection Vol | 10 - 20 µL | Dependent on loop size; 20 µL improves LOQ. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Run Time | 15 minutes | Fluoxetine elutes ~7-9 min; allows flushing of late eluters. |
Standard & Sample Preparation
-
Diluent: Mobile Phase.
-
Stock Solution (1000 µg/mL): Weigh 50 mg Fluoxetine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Diluent.
-
Sample Preparation (Capsules):
-
Empty 20 capsules, mix powder.
-
Weigh powder equivalent to 50 mg Fluoxetine.
-
Transfer to 100 mL flask, add 70 mL Diluent, sonicate for 15 min.
-
Make up to volume, filter through 0.45 µm Nylon filter (Avoid PVDF if adsorption is suspected).
-
Dilute to target concentration (50 µg/mL).
-
Method Validation Procedures (Step-by-Step)
Specificity (Forced Degradation Studies)
Objective: Prove unequivocally that the method measures Fluoxetine and not a degradant. Procedure: Expose the sample to stress conditions, neutralize, and inject. Use the PDA detector to check "Peak Purity" (ensure the Fluoxetine peak contains only one spectral signature).
Figure 2: Forced Degradation (Stress Testing) Workflow.
Acceptance Criteria:
-
Fluoxetine peak purity angle < purity threshold (Waters Empower) or Match Factor > 990 (Agilent).
-
Resolution (
) between Fluoxetine and nearest degradant peak . -
Mass Balance: Assay % + Impurity %
95-105%.
Linearity
Protocol: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Data Analysis: Plot Concentration (x) vs. Peak Area (y). Acceptance Criteria:
Accuracy (Recovery)
Protocol: Spike placebo matrix with known amounts of Fluoxetine API at 3 levels: 80%, 100%, and 120%. Prepare in triplicate (Total 9 determinations).
Calculation:
Precision
-
System Precision: 6 replicate injections of the Standard Solution. (%RSD
). -
Method Precision (Repeatability): 6 independent preparations of a single sample batch. (%RSD
).[8][10][11] -
Intermediate Precision: Repeat Method Precision on a different day, by a different analyst, on a different HPLC system. (Overall %RSD
).[8][10][11]
Robustness (Design of Experiments)
Deliberately vary parameters to simulate routine lab errors.
-
Flow Rate:
mL/min (0.9, 1.1). -
pH:
units (5.8, 6.2). -
Organic Composition:
Methanol. Acceptance Criteria: System suitability parameters (Tailing, Plate Count) must remain within limits. Retention time ( ) may shift, but resolution must be maintained.
Summary of Validation Results (Template)
| Parameter | Acceptance Criteria | Typical Result | Status |
| Specificity | No interference at | Purity Angle < Threshold | PASS |
| Linearity | PASS | ||
| Accuracy (n=9) | 98.0 - 102.0% | 99.4% | PASS |
| Precision (Repeatability) | RSD | 0.8% | PASS |
| LOD | S/N | 0.05 µg/mL | PASS |
| LOQ | S/N | 0.15 µg/mL | PASS |
| Tailing Factor ( | NMT 2.0 | 1.3 | PASS |
Expert Troubleshooting Tips
-
Peak Tailing: If
, the column may have active silanols. Action: Ensure the buffer contains adequate Triethylamine (TEA). A "Base Deactivated" (BDS) column is highly recommended. -
Retention Time Drift: Fluoxetine is sensitive to temperature. Action: Ensure column oven is stable at 30°C. Do not rely on ambient temperature.
-
Baseline Noise: At 227 nm, some organic modifiers absorb. Action: Use HPLC-grade Methanol. If using Acetonitrile, ensure it is far UV grade.
-
Filter Binding: Fluoxetine can bind to certain filter membranes. Action: Validate the filter by comparing filtered vs. centrifuged standard solutions. Nylon is generally safe; avoid unmodified cellulose if recovery drops.
References
-
ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation. (2023).[5] Link
-
USP Monograph : Fluoxetine Hydrochloride.[1][8] United States Pharmacopeia.[1][2][8][11][12] Link
-
Bonde, S. et al. (2010). Development and Validation of a Reverse Phase HPLC Method for the Analysis of Fluoxetine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. Link
-
Hasnain, M. S. et al. (2024).[6] QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science. Link
-
PubChem : Fluoxetine Hydrochloride Compound Summary. National Library of Medicine. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. drugfuture.com [drugfuture.com]
- 12. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
measuring fluoxetine and its metabolites in urine samples
Application Note: High-Sensitivity Quantitation of Fluoxetine and Norfluoxetine in Human Urine via Mixed-Mode SPE and LC-MS/MS
Abstract
This application note details a robust, field-proven protocol for the simultaneous quantification of fluoxetine (Prozac) and its active metabolite, norfluoxetine, in human urine. Unlike plasma, urine matrices present unique challenges, including high salt content, variable pH, and glucuronide conjugation. This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) to ensure maximum recovery and matrix cleanup. The method is validated for clinical research and forensic toxicology, offering a linear dynamic range of 10–1000 ng/mL with <10% CV.
Introduction & Biological Context
Fluoxetine is a Selective Serotonin Reuptake Inhibitor (SSRI) extensively metabolized in the liver by CYP2D6 .[1] While plasma monitoring is standard for therapeutic drug monitoring (TDM), urine analysis is critical for compliance testing and forensic toxicology.
-
Metabolic Complexity: Fluoxetine is demethylated to norfluoxetine , which is pharmacologically active and has a longer half-life (7–15 days) than the parent drug (1–3 days).
-
Excretion Profile: In urine, <10% of the dose is excreted as unchanged fluoxetine and ~10% as norfluoxetine.[2] The remainder exists largely as glucuronide conjugates.
-
Analytical Strategy: To capture the total drug load, an enzymatic hydrolysis step is recommended. However, for compliance monitoring where "presence/absence" or relative ratios are sufficient, measuring the free fraction is often acceptable. This protocol includes an optional hydrolysis step for total quantification.
Metabolic Pathway Visualization
Figure 1: Metabolic pathway of Fluoxetine showing the conversion to Norfluoxetine and subsequent glucuronidation.
Experimental Design & Method Development
Internal Standard Selection
-
Primary Choice: Fluoxetine-d5 and Norfluoxetine-d5 .[3]
-
Rationale: Deuterated analogs correct for matrix effects (ion suppression/enhancement) and recovery losses during SPE. Do not use structural analogs (e.g., Protriptyline) if MS/MS is available, as they do not co-elute perfectly with the target analyte.
Chromatography Considerations
-
Column: C18 columns are standard. A Phenyl-Hexyl column is a superior alternative if isomeric separation is needed, but for fluoxetine, a high-strength silica C18 (e.g., Waters ACQUITY BEH C18 or Agilent Zorbax Eclipse Plus) provides excellent peak shape for basic amines.
-
Mobile Phase: Acidic pH is required to protonate the amines for good retention and ESI+ sensitivity.
Sample Preparation Protocol
Method: Mixed-Mode Strong Cation Exchange (MCX) SPE. Why MCX? Fluoxetine (pKa ~9.8) and Norfluoxetine are basic. MCX sorbents utilize a dual retention mechanism:
-
Reverse Phase: Retains hydrophobic backbone.
-
Cation Exchange: Electrostatically binds the positively charged amine at acidic pH. This allows for rigorous washing with 100% organic solvents to remove interferences without eluting the drug.
Step-by-Step Workflow
-
Sample Pre-treatment (Hydrolysis - Optional but Recommended for Total Quant):
-
Aliquot 200 µL Urine into a clean tube.
-
Add 50 µL Internal Standard Working Solution (100 ng/mL Fluoxetine-d5).
-
Add 200 µL β-Glucuronidase solution (e.g., from Helix pomatia or recombinant) in acetate buffer (pH 5.0).
-
Incubate at 60°C for 60 minutes .
-
Note: If measuring free drug only, skip enzyme and add 200 µL 0.1% Formic Acid instead.
-
-
Acidification (Critical for MCX):
-
SPE Cartridge Conditioning:
-
Use Oasis MCX or Strata-X-C (30 mg/1 mL).
-
Condition: 1 mL Methanol.
-
Equilibrate: 1 mL Water.
-
-
Loading:
-
Load the entire pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
-
Wash Steps (The "Self-Validating" Cleanup):
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.
-
Removes salts, proteins, and hydrophilic interferences.
-
-
Wash 2 (Organic): 1 mL 100% Methanol.
-
Removes neutral hydrophobic interferences (e.g., lipids). The drug remains bound by ionic interaction.
-
-
-
Elution:
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase Initial Conditions (90:10 Water:ACN).
-
Workflow Visualization
Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring high specificity for basic amines.
LC-MS/MS Methodology
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6495, Waters Xevo TQ-XS). Ionization: Electrospray Ionization (ESI) – Positive Mode.[8]
Gradient Table
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |
| 0.00 | 90 | 10 | 0.4 |
| 0.50 | 90 | 10 | 0.4 |
| 3.00 | 10 | 90 | 0.4 |
| 4.00 | 10 | 90 | 0.4 |
| 4.10 | 90 | 10 | 0.4 |
| 6.00 | 90 | 10 | 0.4 |
MRM Transitions (Mass Spectrometry Parameters)
Note: The transition 310 → 44 is highly sensitive but can be non-specific (common amine fragment). Always use a qualifier ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
| Fluoxetine | 310.1 | 44.1 | Quantifier | 15 |
| 310.1 | 148.1 | Qualifier | 25 | |
| Norfluoxetine | 296.1 | 134.1 | Quantifier | 10 |
| 296.1 | 44.1 | Qualifier | 15 | |
| Fluoxetine-d5 (IS) | 315.1 | 44.1 | Quantifier | 15 |
Validation & Troubleshooting
Validation Criteria (SWGTOX / FDA Bioanalytical Guidelines)
-
Linearity: 10 – 1000 ng/mL (R² > 0.99).
-
Matrix Effect: Calculate using:
. Acceptable range: ±25%. -
Recovery: Should be >80% using the MCX protocol.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Recovery | Sample pH too high during loading. | Ensure 4% H3PO4 is added. pH must be <4 for drug to bind to MCX. |
| Peak Tailing | Column interaction. | Use a column with "High Strength Silica" (HSS) or increase buffer strength (add 5mM Ammonium Formate). |
| Carryover | Sticky amine nature. | Use a needle wash of 50:25:25 MeOH:ACN:IPA with 0.5% Formic Acid. |
| Signal Suppression | Phospholipids breaking through. | Ensure the 100% MeOH wash step in SPE is performed vigorously. |
References
-
Simultaneous determination of fluoxetine and norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. Source: Wiley Online Library (Biomedical Chromatography) URL:[Link]
-
Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Source: Clinical Biochemistry URL:[Link]
-
Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Source: CUNY Academic Works URL:[Link]
-
Trace analysis of fluoxetine and its metabolite norfluoxetine: Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. Source: DiVA Portal / Journal of Chromatography A URL:[Link]
Sources
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Fluoxetine | 54910-89-3 [chemicalbook.com]
- 8. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Toxicology Screening Using Deuterated Internal Standards
Executive Summary & Core Rationale
In high-throughput toxicology screening (forensic, clinical, and workplace), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, the technique suffers from a critical vulnerability: Matrix Effects (ME) . Co-eluting phospholipids, salts, and endogenous metabolites in complex biofluids (urine, blood, vitreous humor) can suppress or enhance ionization, leading to massive quantitative errors.
Deuterated Stable Isotope-Labeled Internal Standards (SIL-IS) are the primary defense against this variability.[1] By mimicking the physicochemical properties of the target analyte, they compensate for:
-
Extraction Efficiency: Losses during SPE/LLE.
-
Ionization Variability: Signal suppression/enhancement in the source.
-
Retention Time Shifts: Minor drifts caused by mobile phase composition changes.
This guide details the selection, implementation, and troubleshooting of deuterated standards, specifically addressing the "Deuterium Isotope Effect" —a subtle chromatographic phenomenon that can compromise data integrity if ignored.
Mechanism of Action: The Physics of Correction
To validate a method under SWGTOX or FDA guidelines, the Internal Standard (IS) must experience the exact same environment as the analyte.
The Mass Shift Strategy
Deuterated standards replace hydrogen (
-
Rule of Thumb: Select an IS with a mass shift of
Da . -
Reasoning: Natural isotopes of the drug (e.g.,
, , ) create an "isotope envelope." If the IS is only +1 or +2 Da heavier, the natural M+1/M+2 abundance of a high-concentration analyte will contribute signal to the IS channel (Cross-Talk), artificially lowering the calculated concentration.
Diagram 1: The Correction Workflow
This workflow illustrates how the IS normalizes data throughout the analytical chain.
Figure 1: The self-correcting workflow of SIL-IS in toxicology. Variations in extraction and ionization are nullified because they affect the numerator (Analyte) and denominator (IS) equally.
Critical Application Note: The Deuterium Isotope Effect
Warning: While
-
The Science: The C-D bond is shorter and has a lower zero-point energy than the C-H bond. This makes the deuterated molecule slightly less lipophilic (in Reversed-Phase LC) or affects its binding energy to the stationary phase.
-
The Consequence: Deuterated standards typically elute earlier than the target analyte (Shift
). -
The Risk: If the shift is too large in a region of sharp matrix suppression (e.g., phospholipid elution), the IS may not correct for the matrix effect experienced by the analyte.
Mitigation Protocol:
-
Monitor
: Ensure the shift is of the peak width. -
Column Choice: C18 columns often show larger D-shifts than Phenyl-Hexyl phases for certain amines.
-
Label Position: Use standards labeled on the carbon backbone or stable rings. Avoid labels on acidic/exchangeable groups (-OH, -NH, -COOH) as deuterium can exchange with protic solvents (H2O/MeOH), causing the label to disappear.
Protocol: Method Development & Selection
Phase A: Selection Criteria for Deuterated Standards
| Parameter | Requirement | Rationale |
| Mass Shift | Avoids interference from Analyte's natural isotopes (M+1/M+2). | |
| Isotopic Purity | Unlabeled impurity in the IS acts as "fake" drug, causing false positives in blank samples. | |
| Label Position | Non-exchangeable | D-atoms on -OH or -NH groups will exchange with solvent protons, losing the mass tag. |
| Cost | Low/Moderate | Deuterium is significantly cheaper than |
Phase B: LC-MS/MS Instrument Setup (Example: Benzodiazepines)
Matrix: Urine (Hydrolyzed) Column: C18 (2.1 x 50mm, 1.8 µm) Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.
MRM Transitions (Example):
-
Analyte: Diazepam (
) -
Internal Standard: Diazepam-d5 (
)-
Note: The +5 mass shift provides excellent spectral separation.
-
Protocol: Validation of Matrix Effect Correction
Before deploying a method, you must prove the IS actually works. This protocol is based on SWGTOX and FDA Bioanalytical guidelines.
Experiment: Post-Extraction Spike Method.
-
Set A (Neat Standards): Analyte + IS in mobile phase.
-
Set B (Pre-Extraction Spike): Analyte + IS spiked into matrix, then extracted.
-
Set C (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte + IS.
Calculations:
-
Matrix Effect (ME) %:
-
Negative value = Suppression; Positive = Enhancement.
-
-
IS Normalized ME Factor:
-
Target: This value should be close to 1.0 (or 100%) . This proves the IS is suppressed at the same rate as the analyte.
-
Acceptance Criteria:
-
IS Response Variation:
to across the run (depending on SOP). -
Retention Time Match: IS must elute within
min (or ) of the analyte, accounting for the known Deuterium shift.
Troubleshooting & Decision Logic
Use this logic tree when IS performance fails (e.g., poor precision or accuracy).
Figure 2: Diagnostic logic for resolving Internal Standard failures. The primary failure modes are chromatographic separation (Deuterium effect) and spectral interference (Cross-talk).
References
-
FDA (U.S. Food and Drug Administration). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. (Contextual grounding on RT shifts).
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Sources
Troubleshooting & Optimization
optimizing LC-MS/MS signal for Meta Fluoxetine-d3 Hydrochloride
Subject: Optimization & Troubleshooting Guide for LC-MS/MS Analysis Analyte Class: Deuterated Isomeric Impurity Standard (Secondary Amine)
Executive Summary & Chemical Context
Meta Fluoxetine-d3 Hydrochloride is the stable isotope-labeled analog of Meta-Fluoxetine (also known as Fluoxetine Impurity C).
-
Chemical Distinction: Unlike the active drug Fluoxetine (where the trifluoromethyl group is in the para position), Meta-Fluoxetine has the trifluoromethyl group in the meta position.
-
Critical Challenge: Meta-Fluoxetine and Fluoxetine are structural isomers . They share the same molecular weight and often produce identical product ions. Therefore, mass spectrometry alone cannot distinguish them.
-
Operational Goal: The optimization of Meta Fluoxetine-d3 requires a dual-focus approach:
-
Chromatographic Selectivity: You must physically separate the Meta-isomer from the Para-isomer (Fluoxetine) before they enter the source.
-
Signal Maximization: Optimizing ESI+ parameters for the secondary amine structure.
-
Chromatographic Optimization (The Critical Step)
Because Meta Fluoxetine-d3 and Fluoxetine-d3 (or their non-deuterated forms) have the same precursor mass, signal optimization is irrelevant if you cannot separate the peaks.
Column Selection Strategy
Standard C18 columns often fail to separate positional isomers (Meta vs. Para) effectively. You need a stationary phase that leverages
| Column Chemistry | Suitability | Mechanism | Recommendation |
| Biphenyl | High | Strong | Primary Choice |
| Phenyl-Hexyl | High | Similar to Biphenyl; offers alternative selectivity if Biphenyl fails. | Secondary Choice |
| C18 (Standard) | Low | Relies on hydrophobicity; often results in co-elution of Meta/Para isomers. | Not Recommended |
Mobile Phase Composition
Fluoxetine and its isomers are secondary amines (
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.5).
-
Why: Low pH ensures the amine is fully protonated (
), maximizing ESI+ sensitivity.
-
-
Solvent B: Acetonitrile (preferred over Methanol for sharper peaks).
-
Elution Mode: Gradient elution is strictly required to separate the impurity (Meta) from the main drug (Para).
MS/MS Source Optimization (ESI+)
Once separation is achieved, optimize the source to maximize the signal for the deuterated standard.
Source Parameters (Generic Starting Points)
-
Ionization Mode: Electrospray Ionization (ESI) – Positive.[1][2]
-
Spray Voltage: 3.5 – 5.0 kV (Higher voltage helps ionize the secondary amine).
-
Source Temperature: 350°C – 500°C (Ensure complete desolvation of the amine).
-
Gas Flow (Curtain/Sheath): High flow required. Amine salts can be sticky; high gas flow prevents fouling.
MRM Transition Tuning
Note: Exact transitions depend on the position of the deuterium label (usually N-methyl-d3). Always perform a Product Ion Scan.
| Compound | Precursor ( | Quantifier ( | Qualifier ( | Collision Energy (eV) |
| Meta Fluoxetine-d3 | 313.1 | 148.1 | 47.1 | 15 - 30 |
| Meta Fluoxetine (Native) | 310.1 | 148.1 | 44.1 | 15 - 30 |
-
Transition Logic:
-
148.1: Represents the trifluoromethyl-phenoxy moiety.[1] Usually retains the aromatic ring, so it doesn't carry the d3 label (if d3 is on the N-methyl).
-
47.1: Represents the N-methyl-d3 amine chain (
). This confirms the presence of the isotope label.
-
Workflow Visualization
The following diagram illustrates the critical decision path for optimizing this specific isomer.
Figure 1: Decision matrix for chromatographic and mass spectrometric optimization of Meta Fluoxetine-d3.
Troubleshooting & FAQs
Q1: I see "Cross-Talk" between my Fluoxetine signal and Meta Fluoxetine-d3 signal. Why?
A: This is likely Isotopic Contribution , not cross-talk.
-
Mechanism: Native Fluoxetine (Mass 310) has naturally occurring isotopes (C13, etc.). If the concentration of the native drug is very high, its M+3 isotope (Mass 313) will appear in the window of your d3-standard.
-
Solution: Ensure chromatographic separation. If the peaks are separated, the M+3 signal from the drug will elute at a different time than the d3-standard, eliminating the interference.
Q2: My signal intensity is high, but the peak shape is tailing badly.
A: Secondary amines interact strongly with residual silanols on the column stationary phase.
-
Fix 1 (Modifier): Increase the buffer concentration (e.g., 10mM Ammonium Formate) to mask silanols.
-
Fix 2 (pH): If using a hybrid column (e.g., Waters XBridge or Phenomenex Gemini), switch to High pH (Ammonium Bicarbonate, pH 10). This neutralizes the amine, often drastically improving peak shape, though it may slightly reduce absolute ESI signal.
Q3: The retention time of Meta Fluoxetine-d3 is slightly different from Meta Fluoxetine. Is this normal?
A: Yes. This is the Deuterium Isotope Effect .
-
Deuterium is slightly more hydrophilic than Hydrogen. In Reversed-Phase Chromatography (RPC), deuterated standards often elute slightly earlier than the non-deuterated analyte. This shift is usually minor (<0.1 min) but can be noticeable with high-efficiency columns.
References
-
Chiral & Isomer Separation: Enantiomeric separation and quantification of fluoxetine... by LC/MS/MS. PubMed.[1][3] Available at: [Link]
-
Metabolite Profiling: Determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS. ResearchGate. Available at: [Link]
Sources
- 1. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Fluoxetine LC-MS Analysis
Welcome, Valued Researchers and Scientists,
This guide is designed to serve as a dedicated resource for troubleshooting one of the more persistent challenges in the bioanalysis of fluoxetine: analyte carryover. As a Senior Application Scientist, I understand that minimizing carryover is not just a matter of procedural box-ticking; it is fundamental to ensuring the accuracy, reproducibility, and integrity of your quantitative data.
Fluoxetine, due to its basic nature and hydrophobicity, has a tendency to adsorb to various surfaces within an LC-MS system. This "stickiness" can lead to its appearance in subsequent blank or low-concentration sample injections, a phenomenon known as carryover. This guide provides a logical, experience-based framework for systematically diagnosing, addressing, and ultimately minimizing this issue. We will move from foundational concepts to advanced troubleshooting, explaining the scientific rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What exactly is carryover and how is it different from contamination?
A: Carryover is the appearance of an analyte signal in a current injection that originates from a preceding, typically high-concentration, sample.[1] It is characterized by a diminishing signal over a series of subsequent blank injections. Contamination, on the other hand, presents as a consistent, non-diminishing signal in all blanks and samples, suggesting a compromised solvent, reagent, or system component.[2][3]
To distinguish between them, a specific injection sequence is recommended:
-
Pre-Blank: A blank injection before any sample analysis to establish a baseline.
-
High-Concentration Standard: The highest point on your calibration curve.
-
Post-Blank 1, 2, and 3: A series of blank injections immediately following the high standard.
The expected results are illustrated below.
Sources
impact of mobile phase composition on fluoxetine retention time
Topic: Impact of Mobile Phase Composition on Fluoxetine Retention Time
Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
User Query: How does mobile phase composition specifically affect the retention and peak shape of Fluoxetine?
Scientist's Response: To control Fluoxetine (Prozac), you must understand its chemical identity. Fluoxetine is a lipophilic amine with a pKa of approximately 9.8 [1]. In Reversed-Phase HPLC (RP-HPLC), its behavior is governed by two competing mechanisms:
-
Hydrophobic Interaction: The interaction between the non-polar aromatic rings of Fluoxetine and the C18 ligand.
-
Silanol Interaction (The Enemy): The electrostatic attraction between the positively charged amine of Fluoxetine and negatively charged residual silanols on the silica surface.
Most retention time (
Core Parameters: The "Knobs" You Can Turn
A. Mobile Phase pH (The Master Switch)
This is the single most critical variable for Fluoxetine.
| pH Zone | Fluoxetine State | Silica Surface State | Resulting Chromatography |
| Low (pH 2.0 – 3.0) | Fully Ionized ( | Neutral ( | Recommended. Fast elution, sharp peaks. Silanols are protonated (neutral), minimizing secondary interactions (tailing). |
| Intermediate (pH 4.0 – 8.0) | Fully Ionized ( | Ionized ( | High Risk. Strong electrostatic attraction between cationic drug and anionic silanols causing severe tailing and variable retention. |
| High (pH > 9.5) | Neutral ( | Ionized ( | Advanced. Massive retention increase (hydrophobicity dominates). Requires hybrid columns (e.g., XTerra, Gemini) to survive silica dissolution. |
Technical Note: Do not develop a method near the pKa (pH ~9.8). Small changes in mobile phase pH (even ±0.1) will cause drastic shifts in retention time as the population of molecules shifts between ionized and neutral forms [1, 2].
B. Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)[1]
-
Acetonitrile: Preferred for Fluoxetine. It suppresses silanol ionization more effectively than methanol and offers lower viscosity, allowing for higher flow rates.
-
Methanol: Often results in higher backpressure and slightly broader peaks for basic drugs. However, it provides different selectivity if separating from impurities like Norfluoxetine.
C. Buffer Selection[2][3][4]
-
Type: Use Phosphate or Formate for low pH. Use Ammonium Bicarbonate or Triethylamine (TEA) for high pH.
-
Concentration: For basic drugs like Fluoxetine, ionic strength matters. A buffer concentration of 20–50 mM is required to "shield" residual silanols. Below 10 mM, you will likely see peak tailing [3].
Troubleshooting Protocols (Q&A)
Issue 1: "My Fluoxetine peak is tailing significantly (As > 1.5)."
Diagnosis: Secondary Silanol Interactions.[1][2] The Fix:
-
Check pH: Ensure your aqueous mobile phase is pH ≤ 3.0.
-
Add a Silanol Blocker: If using an older column type, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, "blocking" them from the Fluoxetine.
-
Switch Columns: Move to a "Type B" high-purity silica or a "End-capped" column (e.g., C18 with polar embedding) designed for bases.
Issue 2: "Retention time drifts earlier with every injection."
Diagnosis: "Column Dewetting" or Organic Evaporation. The Fix:
-
Cap Your Solvents: ACN evaporates faster than water. If your pre-mixed mobile phase sits open, the organic % decreases, actually increasing retention. If retention is decreasing, check for "Phase Collapse" (if using <5% organic) or temperature increases.
-
Temperature Control: Fluoxetine retention is sensitive to temperature.[3] Ensure the column oven is stable (e.g., 30°C ± 0.5°C).
Issue 3: "I cannot separate Fluoxetine from its metabolite, Norfluoxetine."
Diagnosis: Selectivity Issue. The Fix: Norfluoxetine is more polar than Fluoxetine.
-
Decrease Organic %: Drop ACN by 5-10% to increase the retention factor (
) of both, widening the window between them. -
Change Modifier: Switch from ACN to a 50:50 ACN:MeOH mix. The pi-pi interactions in MeOH often change selectivity for the aromatic rings in these compounds [4].
Visual Workflow: Troubleshooting Logic
The following diagram illustrates the decision process when encountering retention or peak shape issues with Fluoxetine.
Caption: Decision tree for isolating root causes of Fluoxetine chromatographic failures.
Standard Operating Procedure (SOP) Recommendation
For a robust starting point in method development, utilize the following conditions derived from USP and literature standards [5, 6].
Method: Isocratic RP-HPLC for Fluoxetine [4]
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 5 µm | Standard USP L1 packing. |
| Mobile Phase | ACN : Buffer (45:55) | Balanced for k' ~ 3 to 5. |
| Buffer Prep | 25 mM Potassium Phosphate (pH 2.5) | Low pH ensures Fluoxetine is ionized ( |
| Flow Rate | 1.0 mL/min | Standard backpressure profile. |
| Detector | UV @ 227 nm | Max absorbance for Fluoxetine. |
| Temperature | 30°C | Improves mass transfer and peak sharpness. |
References
-
Walsh Medical Media. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine.Link
-
Chrom Tech. (2025).[1][5] What Causes Peak Tailing in HPLC?Link
-
LCGC International. (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link
-
National Institutes of Health (NIH). (2025). Characterization and Analytical Method Validation for Potential Impurities of Fluoxetine HCl.Link
-
Saudi Journal of Medical and Pharmaceutical Sciences. (2018). Rapid Determination of Fluoxetine Concentration in Human Plasma.[6][7]Link
-
Restek Resource Hub. (2019). LC Troubleshooting—Retention Time Shift.Link
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjcbth.ro [rjcbth.ro]
Technical Support Center: Navigating Isomeric Interference in Fluoxetine Analysis
Welcome to the technical support center for fluoxetine analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for dealing with isomeric interference, a critical aspect of fluoxetine analysis. As you know, fluoxetine, marketed as Prozac, is a chiral molecule, and its enantiomers, (R)- and (S)-fluoxetine, along with their active metabolites, (R)- and (S)-norfluoxetine, exhibit different pharmacological and pharmacokinetic profiles. Therefore, accurate enantioselective analysis is paramount for meaningful research and regulatory compliance.
This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fluoxetine enantiomers so important?
While both (R)- and (S)-fluoxetine are effective in blocking serotonin reuptake, they are metabolized at different rates in the body.[1][2] The clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine, leading to a shorter half-life for the (S)-enantiomer.[2] Furthermore, the primary active metabolite, norfluoxetine, exhibits significant stereoselectivity in its pharmacological activity. (S)-norfluoxetine is about 20 times more potent as a serotonin reuptake inhibitor than (R)-norfluoxetine.[3] These differences underscore the necessity of enantioselective analysis to accurately understand the drug's efficacy, metabolism, and potential for drug-drug interactions.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have emphasized the importance of characterizing the individual enantiomers of a chiral drug.[6][7][8]
Q2: What are the primary analytical techniques for separating fluoxetine enantiomers?
The most common and robust techniques for chiral separation of fluoxetine and norfluoxetine are:
-
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the gold standard for enantiomeric separation.[9] Various CSPs are effective, including polysaccharide-based (cellulose and amylose derivatives), cyclodextrin-based, and protein-based columns.[9][10]
-
Gas Chromatography/Mass Spectrometry (GC/MS): Chiral GC/MS methods have been successfully developed for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids like plasma and urine.[3][11]
-
Capillary Electrophoresis (CE): CE, particularly with cyclodextrin additives, offers a rapid and cost-effective method for the enantioselective determination of fluoxetine.[2][12]
Q3: What should I consider when choosing a chiral stationary phase (CSP) for HPLC analysis?
The choice of CSP is the most critical factor for successful enantiomeric separation.[9] For fluoxetine, several types have proven effective:
-
Polysaccharide-based CSPs: Columns like Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) have demonstrated baseline separation of fluoxetine enantiomers.[10][13] Daicel's CHIRALPAK® IK, an immobilized cellulosic-based polysaccharide CSP, has also shown excellent separation.[1]
-
Cyclodextrin-based CSPs: Acetylated and dimethylated β-cyclodextrin columns can provide good resolution.[10][14]
-
Protein-based CSPs: While some protein-based columns have been investigated, they may not always successfully separate fluoxetine enantiomers.[15]
-
Vancomycin-based CSPs: These have been used successfully for the quantification of fluoxetine enantiomers in human plasma by LC/MS/MS.[16]
The optimal CSP often depends on the specific mobile phase conditions and the sample matrix. It is advisable to screen a few different types of CSPs to find the best performance for your specific application.
Troubleshooting Guide: Common Issues in Fluoxetine Chiral Analysis
This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, broad peak instead of two distinct peaks for the enantiomers.
-
Overlapping peaks with a resolution (Rs) value below the generally accepted baseline separation of 1.5.[9]
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP):
-
Explanation: The chosen CSP may not have the necessary chiral recognition capabilities for fluoxetine.
-
Solution: Consult literature for CSPs that have been successfully used for fluoxetine separation.[10][13] Polysaccharide-based and cyclodextrin-based columns are often a good starting point. If one type of CSP is not working, try a different one with a different chiral selector.
-
-
Suboptimal Mobile Phase Composition:
-
Explanation: The mobile phase composition, including the organic modifier, its concentration, and any additives, plays a crucial role in enantioseparation.
-
Solution:
-
Optimize the Organic Modifier: For normal-phase chromatography, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase. Small changes can have a significant impact on resolution.[1][13]
-
Incorporate an Amine Additive: For basic compounds like fluoxetine, adding a small amount of an amine, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution.[1][10]
-
Adjust pH (for Reversed-Phase): If using a reversed-phase method with a cyclodextrin column, optimizing the pH of the aqueous component of the mobile phase can be critical.[15]
-
-
-
Incorrect Column Temperature:
-
Explanation: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: Experiment with different column temperatures. Lowering the temperature can sometimes improve resolution, although it may increase analysis time.[13]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, which can lead to inaccurate integration and quantification.
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Explanation: The basic amine group of fluoxetine can interact with residual silanol groups on the silica support of the CSP, leading to peak tailing.
-
Solution: Add a competing base, like diethylamine (DEA), to the mobile phase. This will occupy the active sites on the stationary phase and improve peak symmetry.[17]
-
-
Sample Overload:
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent:
-
Explanation: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Issue 3: Co-elution with Matrix Components in Biological Samples
Symptoms:
-
Interfering peaks from the sample matrix (e.g., plasma, urine) that overlap with the fluoxetine or norfluoxetine enantiomer peaks.
Possible Causes & Solutions:
-
Insufficient Sample Preparation:
-
Explanation: Biological matrices are complex and require thorough cleanup to remove interfering substances.
-
Solution:
-
Liquid-Liquid Extraction (LLE): LLE is a common and effective method for extracting fluoxetine and norfluoxetine from biological fluids.[3][16]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. A detailed SPE protocol is provided below.
-
Protein Precipitation: While simpler, this method may not provide as clean a sample as LLE or SPE.
-
-
-
Lack of Specificity in Detection:
-
Explanation: UV detection can be prone to interference.
-
Solution: Use a more selective detector, such as a mass spectrometer (MS). LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes even in complex matrices.[11][16] The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry further enhances specificity.[16]
-
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Fluoxetine Enantiomers
This protocol is a general guideline based on commonly reported methods. Optimization will likely be required for your specific instrumentation and application.
1. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)[10][13] |
| Flow Rate | 0.8 - 1.0 mL/min[13] |
| Column Temperature | 15 - 25 °C[13] |
| Detection | UV at 226 nm[13] |
| Injection Volume | 10 - 20 µL |
2. Sample Preparation (from Pharmaceutical Formulation):
-
Weigh and finely powder the contents of several capsules.[2]
-
Accurately weigh a portion of the powder equivalent to a known amount of fluoxetine and dissolve it in methanol.[2]
-
Sonicate for 5-10 minutes to ensure complete dissolution.[2]
-
Dilute the solution to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation of Biological Fluids (Plasma/Urine) using SPE
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Load the Sample: Dilute the plasma or urine sample with the equilibration buffer and load it onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the Analytes: Elute the fluoxetine and norfluoxetine enantiomers with a suitable elution solvent (e.g., a mixture of methylene chloride, isopropanol, and ammonium hydroxide).[14]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase before injection.[16]
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Mechanism of chiral separation on a polysaccharide-based CSP.
References
-
Abdel-Rehim, M., et al. (2012). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Chromatography B, 879(32), 3845-3851. [Link]
-
Umstead, W. J. (n.d.). The Chiral Resolution of Fluoxetine. Daicel Chiral Technologies. [Link]
-
Srinivas, N. R., & Shinde, V. M. (1995). Analysis of the Enantiomers of Fluoxetine and Norfluoxetine in Plasma and Tissue Using Chiral Derivatization and Normal-Phase Liquid Chromatography. Chirality, 7(5), 363-368. [Link]
-
Kerr, C. R., & Ganes, D. A. (2000). Chiral High-Performance Liquid Chromatographic Analysis of Fluoxetine and Norfluoxetine in Rabbit Plasma, Urine, and Vitreous Humor Using an Acetylated β-Cyclodextrin Column. Journal of Analytical Toxicology, 24(7), 569-573. [Link]
-
Oreate AI. (2026, January 23). Fluoxetine's Hidden Metabolism: More Than Just a Serotonin Boost. Oreate AI Blog. [Link]
-
Guo, X., et al. (2006). Enantiomeric separation of fluoxetine derivatives on polysaccharide-based chiral columns. Journal of Chromatography A, 1122(1-2), 224-229. [Link]
-
Wang, Y., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. African Journal of Biotechnology, 6(13). [Link]
-
Jannuzzi, J. M., et al. (2002). Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format. Rapid Communications in Mass Spectrometry, 16(18), 1736-1742. [Link]
-
Eap, C. B., et al. (1996). The stereoselective metabolism of fluoxetine in poor and extensive metabolizers of sparteine. Clinical Pharmacology & Therapeutics, 59(2), 223-230. [Link]
-
Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]
-
Al-Sallami, H. S., et al. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceutics, 13(2), 154. [Link]
-
Ghalkhani, M., & Shahrokhian, S. (2014). Determination of enantiomeric composition of fluoxetine by synchronous fluorescence spectrometry coupled with multivariate calibration in biological samples. Acta Chimica Slovaca, 7(1), 7-13. [Link]
-
Obach, R. S., et al. (2015). Stereoselective Inhibition of CYP2C19 and CYP3A4 by Fluoxetine and Its Metabolite: Implications for Risk Assessment of Multiple Time-Dependent Inhibitor Systems. Drug Metabolism and Disposition, 43(11), 1705-1714. [Link]
-
Abdel-Rehim, M., et al. (2012). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Chromatography B, 879(32), 3845-3851. [Link]
-
Imre, S., et al. (2012). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Acta Pharmaceutica, 62(3), 365-376. [Link]
-
Kim, J. H., et al. (2007). Stereoselective disposition of fluoxetine and norfluoxetine during pregnancy and breast-feeding. British Journal of Clinical Pharmacology, 63(5), 585-594. [Link]
-
Wang, Y., et al. (2007). Chromatographic Separation of Fluoxetine Hydrochloride Enantiomers by Cellulose Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 30(4), 519-530. [Link]
-
Lee, J., et al. (2013). Enantiomer separation of fluoxetine on Chiralpak IC using the mobile phase containing acid, base and salt additives. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 134-138. [Link]
-
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]
-
U.S. Food and Drug Administration. (1992, May). Development of New Stereoisomeric Drugs. FDA. [Link]
-
Said, M. (n.d.). Chiral Drug Separation. Encyclopedia of Chromatography. [Link]
-
Charagondla, K., et al. (2016). A Validated Chiral Liquid Chromatographic Method for the Enantiom. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
Sharma, S., & Kumar, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
-
Rahman, M. M., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(2), 165-172. [Link]
-
MACHEREY-NAGEL. (2020, October 27). Sample preparation and subsequent HPLC analysis of fluoxetine and other antidepressant drugs. MACHEREY-NAGEL. [Link]
-
Imre, S., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4496. [Link]
-
Ghalkhani, M., & Shahrokhian, S. (2014). Determination of enantiomeric composition of fluoxetine by synchronous fluorescence spectrometry coupled with multivariate calibration in biological samples. Acta Chimica Slovaca, 7(1), 7-13. [Link]
-
Imre, S., et al. (2018). Chirality of Modern Antidepressants: An Overview. Farmacia, 66(1), 1-10. [Link]
-
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]
-
Imre, S., et al. (2016). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Acta Pharmaceutica, 62(3), 365-376. [Link]
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
-
Wang, X., et al. (2012). Simultaneous determination of fluoxetine and norfluoxetine enantiomers using isotope discrimination mass spectroscopy solution method and its application in the CYP2C9-mediated stereoselective interactions. Journal of Chromatography B, 895-896, 114-120. [Link]
-
FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
-
FDA. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
-
Daniels, J. M., et al. (1997). Development of Stereoisomers (Chiral) Drugs: A Brief Review Of Scientific and Regulatory Considerations. Drug Information Journal, 31(2), 551-557. [Link]
-
Zepper, M., et al. (2011). (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter. ChemMedChem, 6(10), 1851-1858. [Link]
-
de Santana, F. J. M., et al. (2017). Analysis of Fluoxetine and Norfluoxetine Enantiomers in Human Plasma and Amniotic Fluid by LC-MS/MS and Its Application to Clinical Pharmacokinetics in Pregnant Women. Journal of Analytical Toxicology, 41(5), 418-426. [Link]
-
Risley, D. S., & Bopp, R. J. (1990). Determination of fluoxetine hydrochloride enantiomeric excess using high-performance liquid chromatography with chiral stationary phases. Journal of Chromatography A, 523, 217-224. [Link]
Sources
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- 3. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoxetine's Hidden Metabolism: More Than Just a Serotonin Boost - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 8. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Bioanalytical Method Validation Using Meta Fluoxetine-d3 HCl
The following guide is a technical resource designed for bioanalytical scientists and researchers involved in the quantitative analysis of Fluoxetine and its structural isomers.
Executive Summary: The "Meta" Distinction
In high-precision bioanalysis, particularly for Selective Serotonin Reuptake Inhibitors (SSRIs), the choice of Internal Standard (IS) dictates the robustness of the assay. While Fluoxetine-d5/d6 is the industry "Gold Standard" for quantifying the active pharmaceutical ingredient (Fluoxetine), Meta Fluoxetine-d3 HCl represents a specialized reagent.
Meta Fluoxetine-d3 HCl is the stable isotope-labeled form of Meta-Fluoxetine (USP Related Compound A), a structural isomer where the trifluoromethyl group is located at the meta position of the phenoxy ring, rather than the para position found in the active drug.
Critical Application Note:
-
Use Meta Fluoxetine-d3 HCl when validating methods for impurity profiling (quantifying Meta-Fluoxetine in the presence of Fluoxetine) or when conducting isomer-specific pharmacokinetic studies.
-
Use Fluoxetine-d5/d6 when quantifying the active drug Fluoxetine for standard PK/PD studies. Using the Meta-isomer IS for the Para-isomer analyte is a "Surrogate IS" approach and introduces retention time (Rt) shifts that may compromise matrix effect compensation.
Comparative Analysis: Selecting the Right Internal Standard
The following table objectively compares Meta Fluoxetine-d3 HCl against the standard alternatives for LC-MS/MS bioanalysis.
Table 1: Performance & Application Matrix
| Feature | Meta Fluoxetine-d3 HCl | Fluoxetine-d5 / d6 | Analog IS (e.g., Paroxetine) |
| Chemical Identity | Deuterated Isomer (Meta) | Deuterated Active (Para) | Structurally Distinct Drug |
| Primary Application | Quantifying Meta-Fluoxetine (Impurity/Isomer) | Quantifying Fluoxetine (Active Drug) | Cost-saving / General Screening |
| Retention Time (Rt) | Distinct from Fluoxetine (~0.1–0.5 min shift) | Co-elutes with Fluoxetine | Significantly different Rt |
| Matrix Effect Compensation | Moderate: Corrects for extraction, but Rt shift risks different ion suppression zones. | Excellent: Experiences identical ionization environment. | Poor: Likely elutes in a different suppression zone. |
| Cross-Signal Interference | Low (Mass shift + Chromatographic separation) | Low (Mass shift >3 Da) | None (Distinct mass) |
| Regulatory Status | Essential for Stability Indicating Methods (USP <1086>) | Preferred for Bioequivalence (BE) Studies | Acceptable only if SIL-IS is unavailable |
Technical Deep Dive: Mechanism of Action
Structural Specificity
-
Fluoxetine (Active): N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
-
Meta Fluoxetine (Impurity): N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine.[1]
In an LC-MS/MS workflow, these isomers have identical precursor masses (
Workflow Diagram: Isomer-Specific Bioanalysis
The following diagram illustrates the critical decision pathways and validation steps when using Meta Fluoxetine-d3 HCl.
Caption: Workflow for selecting and utilizing Meta Fluoxetine-d3 HCl in isomer-specific bioanalysis.
Validation Protocol (Self-Validating System)
This protocol is designed to validate Meta Fluoxetine-d3 HCl for the quantification of Meta-Fluoxetine (or as a surrogate for Fluoxetine, with noted caveats). It aligns with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Phase 1: Mass Spectrometry Optimization
Objective: Establish specific transitions to avoid cross-talk between the d0 (analyte) and d3 (IS) species.
-
Infusion: Infuse 100 ng/mL solutions of Meta Fluoxetine-d3 and Non-labeled Meta Fluoxetine separately.
-
Precursor Scan: Identify
.-
Meta Fluoxetine:
310.1 -
Meta Fluoxetine-d3:
313.1 (Assuming 3 Deuteriums on the N-methyl or phenyl ring).
-
-
Product Ion Scan: Optimize Collision Energy (CE) for the dominant fragment (typically
44 for amine loss or 148/134 for the ring structure). -
Cross-Talk Check: Inject the highest standard of the analyte (ULOQ) without IS. Monitor the IS channel (
).-
Acceptance Criteria: Response in IS channel must be
of the average IS response.
-
Phase 2: Chromatographic Separation (Selectivity)
Objective: Prove that the method can distinguish the "Meta" isomer from the "Para" drug (Fluoxetine).
-
Column Selection: Use a Phenyl-Hexyl or C18 column with high carbon load (e.g., Waters XBridge Phenyl or Phenomenex Kinetex C18). Isomers often require
interaction for separation. -
Mobile Phase: Gradient elution using Ammonium Formate (10mM, pH 3.0) and Acetonitrile/Methanol.
-
Experiment: Inject a mixture of Fluoxetine (Para) and Meta-Fluoxetine (Meta) + Meta Fluoxetine-d3.
-
Observation: The Meta and Para isomers should have distinct retention times (Resolution
is ideal). -
Note: Meta Fluoxetine-d3 should co-elute (or elute very closely) with Meta-Fluoxetine.
-
Phase 3: Matrix Effect & Recovery (The "Acid Test")
Objective: Quantify the efficiency of the IS in compensating for biological variability.
Protocol: Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with Analyte + IS.
-
Set C (Pre-Extraction Spike): Plasma spiked with Analyte + IS, then extracted.
Calculations:
-
Matrix Factor (MF):
-
IS-Normalized MF:
-
Acceptance: The IS-normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across different lots of plasma (lipemic, hemolyzed).
-
Why this matters: If you use Meta-Fluoxetine-d3 to quantify Para-Fluoxetine, and they elute at different times, the MF may differ significantly, leading to validation failure.
-
Phase 4: Accuracy & Precision
Protocol:
-
Calibration Curve: 8 non-zero standards (e.g., 1.0 ng/mL to 1000 ng/mL).
-
QC Samples: LLOQ, Low, Medium, High.
-
Replicates:
per level. -
Acceptance: Accuracy within
(20% for LLOQ); Precision (%CV) .
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Wong, D. T., et al. (1975).[2] "A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine."[2] Journal of Pharmacology and Experimental Therapeutics. (Seminal paper defining the para-isomer structure vs meta-isomer).
- United States Pharmacopeia (USP).Fluoxetine Hydrochloride Monograph: Related Compound A. (Defines Meta-Fluoxetine as the specific impurity).
Sources
The Imperative of Inter-Laboratory Consistency in Fluoxetine Quantification
An In-Depth Technical Guide to the Cross-Validation of Fluoxetine Bioanalytical Assays Between Laboratories
In the landscape of pharmaceutical development, particularly during multi-site clinical trials or when bioanalytical work is transferred between contract research organizations (CROs), the ability to generate equivalent data across different laboratories is not just a goal—it is a regulatory and scientific necessity. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like fluoxetine, and its pharmacologically active metabolite norfluoxetine, ensuring that reported plasma concentrations are consistent regardless of the testing site is paramount for accurate pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[1][2]
This guide provides a comprehensive framework for conducting a robust cross-validation of fluoxetine assays between laboratories. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our recommendations in the authoritative standards set by global regulatory bodies. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system to ensure the integrity and comparability of bioanalytical data throughout a drug's lifecycle.
The Analytical Backbone: LC-MS/MS for Fluoxetine and Norfluoxetine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally accepted gold standard for the quantitative analysis of fluoxetine and norfluoxetine in biological matrices like plasma.[3][4][5][6] Its high sensitivity and specificity allow for precise measurement, which is crucial given the therapeutic range of the drug.[7][8] A typical LC-MS/MS method involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation and detection using multiple reaction monitoring (MRM).[3][4][9]
Key mass transitions commonly monitored are:
-
Norfluoxetine: m/z 296.2 → 134.1 (representative)
-
Internal Standard (e.g., Fluoxetine-d5): m/z 315.1 → 153.1[3]
The choice of a stable, isotopically labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects, ensuring accurate quantification.[10]
Regulatory Framework: Adhering to ICH M10 Standards
Bioanalytical method validation and cross-validation are governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guideline is now the globally harmonized standard, superseding previous individual guidances from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12] Adherence to ICH M10 is mandatory for data intended for regulatory submission.[13][14]
Cross-validation is required whenever data are being compared across different laboratories, or when a validated method undergoes significant changes (e.g., change in instrument platform).[15][16] The core principle is to demonstrate that the analytical method, when used in different labs, produces equivalent quantitative results for the same set of study samples.
Designing the Cross-Validation Study: A Step-by-Step Protocol
A successful cross-validation study hinges on meticulous planning and a harmonized protocol agreed upon by both participating laboratories. The causality behind this is to eliminate pre-analytical variability, ensuring that any observed differences are directly attributable to the analytical methods themselves.
Experimental Protocol: Inter-Laboratory Cross-Validation
1. Protocol Harmonization & Reference Standard Agreement:
-
Objective: To ensure both labs execute the experiment under identical conditions.
-
Step 1: Draft a joint cross-validation protocol that details every aspect of the procedure, including sample handling, storage conditions, analytical run design, and data analysis.
-
Step 2: Both laboratories must use the exact same lot of the fluoxetine and norfluoxetine reference standards.[16] This is a critical control point, as different lots can have variations in purity or salt form, leading to systematic bias. Certified reference standards, such as those from USP, are highly recommended.[17]
-
Step 3: Agree on the source and preparation of the internal standard (IS) to ensure identical concentrations are used.
2. Sample Selection:
-
Objective: To challenge the assays with samples representative of the actual study, which is why the use of incurred samples is mandatory.
-
Step 1 (Quality Control Samples): Prepare a set of quality control (QC) samples in the relevant biological matrix (e.g., human K3-EDTA plasma). These should be prepared by one laboratory (or a third party) and shipped frozen on dry ice to the other. Include at least three concentration levels: Low (LQC), Medium (MQC), and High (HQC), spanning the expected therapeutic range. Prepare at least 6 replicates at each level.
-
Step 2 (Incurred Samples): Select a minimum of 20-30 incurred samples (IS) from the clinical or non-clinical study. These are samples obtained from subjects dosed with fluoxetine. The rationale for using incurred samples is that they contain metabolites and endogenous components that are not present in spiked QCs, providing the most realistic test of an assay's selectivity and performance.
3. Analytical Run Execution:
-
Objective: To generate data from both laboratories for direct comparison.
-
Step 1: Each laboratory analyzes the full set of QC and incurred samples in a single, valid analytical run.
-
Step 2: The run must meet the pre-defined acceptance criteria for the calibration curve, accuracy, and precision of the QC samples as established during the initial method validation.
-
Step 3: Samples should be analyzed in duplicate if the protocol requires it, and the mean result should be used for comparison.
4. Data Analysis and Comparison:
-
Objective: To statistically evaluate the equivalence of the data.
-
Step 1: Both laboratories report the final concentrations for all QC and incurred samples.
-
Step 2: For each sample, calculate the percentage difference between the values obtained by the two laboratories (Lab A and Lab B) using the mean concentration as the denominator to avoid bias: % Difference = [(Lab A - Lab B) / mean(Lab A, Lab B)] * 100
-
Step 3: Compare the results against the acceptance criteria defined by the ICH M10 guideline.
Visualizing the Workflow
The following diagram outlines the logical flow of a comprehensive inter-laboratory cross-validation study.
Caption: Workflow for Inter-Laboratory Cross-Validation of Fluoxetine Assays.
Data Analysis and Acceptance Criteria
The cornerstone of trustworthiness in a cross-validation protocol is a pre-defined, objective set of acceptance criteria. According to the ICH M10 guideline, the results are considered equivalent if they meet the following standards.
| Parameter | Number of Samples | Acceptance Criterion |
| Incurred Samples | At least 20-30 | The % difference for at least 67% (2/3) of the individual samples should be within ±20% of their mean. |
| QC Samples | At least 6 per level | The mean concentration at each level should be within ±15% of the nominal concentration for both labs. The % difference between the mean values from each lab should also be within ±15%. |
Troubleshooting Discrepancies: A Logic-Driven Approach
A failed cross-validation is not an endpoint but the beginning of a scientific investigation. A systematic approach is crucial to identify the root cause of the discrepancy.
Hypothetical Data from a Failed Cross-Validation:
| Sample ID | Lab A (ng/mL) | Lab B (ng/mL) | Mean (ng/mL) | % Difference | Pass/Fail |
| IS-01 | 15.2 | 14.8 | 15.0 | 2.7% | Pass |
| IS-02 | 45.8 | 47.1 | 46.5 | -2.8% | Pass |
| IS-03 | 120.5 | 95.3 | 107.9 | 23.4% | Fail |
| IS-04 | 25.6 | 24.9 | 25.3 | 2.8% | Pass |
| IS-05 | 88.1 | 110.2 | 99.2 | -22.3% | Fail |
| ... (25 more samples) | ... | ... | ... | ... | ... |
| Result | 55% of samples pass | Overall Fail |
In this scenario, with only 55% of samples meeting the acceptance criteria, an investigation is mandatory. The following decision tree illustrates a logical troubleshooting workflow.
Caption: Decision Tree for Investigating Cross-Validation Discrepancies.
Expert Insights on Causality:
-
Systematic Bias: Often points to foundational issues. A difference in the preparation of calibration standards or a miscalculation in the reference standard's purity is a common culprit. For fluoxetine, which is typically a hydrochloride salt, ensuring both labs use the same salt-to-free-base conversion factor is essential.[17]
-
Random Error: Frequently linked to sample integrity or matrix effects. Fluoxetine and norfluoxetine are generally stable, but issues can arise from improper sample handling or long-term storage.[3][18][19] Differences in the source of blank matrix used for calibrators and QCs can introduce variability in matrix effects between labs, leading to random, unpredictable results.[10]
Conclusion: Ensuring Data Integrity Across a Program's Lifecycle
A successful cross-validation of fluoxetine assays provides objective, documented evidence that analytical data generated at different sites are equivalent and can be pooled for a unified analysis. This process is not a mere checkbox exercise but a fundamental component of scientific and regulatory diligence. By adopting a framework grounded in authoritative guidelines, employing detailed and harmonized protocols, and using a logical approach to troubleshoot discrepancies, drug development professionals can ensure the global integrity of their bioanalytical data. This builds a foundation of trust in the reported drug concentrations, which ultimately supports critical decisions regarding the safety and efficacy of fluoxetine.
References
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Google Cloud Search URL: [Link]
- Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
-
Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
- Title: EMA Guideline on bioanalytical Method Validation adopted Source: ECA Academy URL
-
Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
- Title: Bioanalytical Method Validation FDA 2001.
-
Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: MDPI URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: FDA URL: [Link]
-
Title: Development and validation of an automated solid‑phase extraction‑LC‑MS/MS method for the bioanalysis of fluoxetine in hum Source: Ovid URL: [Link]
-
Title: Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach Source: PubMed URL: [Link]
-
Title: A fast and reliable LC-MS/MS method for simultaneous quantitation of fluoxetine and mirtazapine in human plasma Source: RSC Publishing URL: [Link]
-
Title: (PDF) Fluoxetine and norfluoxetine plasma concentrations in major depression: A multicenter study Source: ResearchGate URL: [Link]
-
Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies Source: PubMed URL: [Link]
-
Title: Issues in methodology and applications for therapeutic drug monitoring of fluoxetine and norfluoxetine enantiomers Source: PubMed URL: [Link]
-
Title: Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma Source: PMC URL: [Link]
-
Title: The Distribution of Fluoxetine and Norfluoxetine in Postmortem Fluids and Tissues Source: DTIC URL: [Link]
-
Title: Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection Source: ResearchGate URL: [Link]
-
Title: Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders Source: PMC URL: [Link]
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A Senior Application Scientist's Guide to Linearity and Range in Fluoxetine LC-MS/MS Assays
For researchers and drug development professionals, the quantification of fluoxetine and its active metabolite, norfluoxetine, in biological matrices is a critical task. Whether for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, or bioequivalence trials, the reliability of the analytical method is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this application due to its superior sensitivity and selectivity.
This guide provides an in-depth comparison of various published LC-MS/MS methodologies for fluoxetine analysis, with a specific focus on two cornerstone validation parameters: linearity and range . We will move beyond simply listing parameters to explore the causality behind experimental choices, grounding our discussion in regulatory expectations and practical application.
The Regulatory Imperative: Why Linearity and Range Are Non-Negotiable
Before comparing methods, we must understand why establishing a valid calibration range is a foundational requirement for any quantitative bioanalytical method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation to ensure data integrity.[1][2][3][4][5]
-
Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response over a defined range.[6] This relationship is typically evaluated using a linear regression model.
-
The Calibration Range is the operational span of the assay, bounded by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ : The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
ULOQ : The highest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
The objective is to prove that the assay is suitable for its intended purpose.[2] The chosen range must encompass the expected concentrations in study samples, from trough levels (Cmin) to peak levels (Cmax).[1][7] An improperly defined range can lead to the rejection of study data, compromising clinical trials and regulatory submissions.
The Concept of a Calibration Curve
The relationship between analyte concentration and instrument response is established by analyzing a series of calibration standards. This process is fundamental to ensuring the method's trustworthiness.
Caption: Relationship between LLOQ, ULOQ, and the validated linear range.
Comparative Analysis of Published Fluoxetine LC-MS/MS Methods
The selection of an appropriate linear range is dictated by the specific application. A wide range may be necessary for dose-escalation studies, while a lower, more sensitive range is crucial for monitoring residual drug levels. The table below summarizes the performance of several published methods, highlighting the diversity in achievable ranges and the experimental choices that underpin them.
| Analyte(s) | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation (r² / R²) | Sample Matrix | Sample Preparation | Reference |
| Fluoxetine | 0.25 - 50 | 0.25 | 0.999 | Human Plasma | Protein Precipitation (PPT) | [8][9] |
| Fluoxetine, Norfluoxetine | 0.05 - 20 | 0.05 | > 0.999 | Human Plasma | Supported Liquid Extraction (SLE) | [10] |
| Fluoxetine | 2 - 30 | 2 | Not specified | Human Plasma | Solid-Phase Extraction (SPE) | [11][12] |
| Fluoxetine, Norfluoxetine | 10 - 500 | 10 | > 0.99 | Human Serum | Protein Precipitation (PPT) | [13] |
| Fluoxetine | 10.11 - 323.54 | 10.11 | 0.9967 | Serum | Protein Precipitation (PPT) | [14] |
| Norfluoxetine | 5.90 - 188.70 | 5.90 | 0.9957 | Serum | Protein Precipitation (PPT) | [14] |
| Fluoxetine | 0.20 - 30 | 0.20 | Not specified | Human Plasma | Solid-Phase Extraction (SPE) | [15] |
| Fluoxetine, Norfluoxetine | 0.5 - 250 | 0.5 | Not specified | Human Plasma | Liquid-Liquid Extraction (LLE) | [16] |
| Fluoxetine, Norfluoxetine | 10 - 750 | 10 | Not specified | Dried Blood Spot (DBS) | Liquid Extraction | [17][18] |
Key Insights from the Comparison:
-
Sample Preparation Impacts Sensitivity: Methods employing more exhaustive extraction techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) often achieve lower LLOQs (e.g., 0.05 ng/mL) compared to simpler Protein Precipitation (PPT) methods.[10][15] The choice is a trade-off: PPT is faster and cheaper, making it suitable for high-throughput needs where ultra-high sensitivity is not the primary goal.[8][9]
-
Matrix Matters: The calibration range can vary significantly based on the biological matrix. The method developed for Dried Blood Spots (DBS) demonstrates a very wide range (10-750 ng/mL), suitable for TDM where patient concentrations can vary widely.[17][18]
-
Co-analysis of Metabolites: Most modern methods are developed to simultaneously quantify fluoxetine and its active metabolite, norfluoxetine, as both contribute to the therapeutic effect.[10][13][14][16][17] This requires careful optimization of chromatographic and mass spectrometric conditions to ensure selectivity for both compounds.
A Representative Experimental Protocol: Fluoxetine by PPT-LC-MS/MS
This section provides a detailed, step-by-step methodology for a common and effective approach to fluoxetine quantification, adapted from validated, published methods.[8][9] We emphasize the scientific rationale behind each stage.
Experimental Workflow Visualization
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- 18. researchgate.net [researchgate.net]
Comparative Validation Guide: Inter-day vs. Intra-day Precision in Fluoxetine Quantitation
Executive Summary & Strategic Positioning
In the quantitative analysis of Fluoxetine (Prozac), precision is not merely a statistical checkbox; it is the primary indicator of method robustness across time and environmental variables. This guide objectively compares the two dominant analytical platforms—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .
While HPLC-UV remains the cost-effective workhorse for pharmaceutical quality control (QC) where analyte concentrations are high (
This guide details the mechanistic sources of intra-day (repeatability) and inter-day (intermediate precision) error and provides a self-validating protocol to minimize them.
Regulatory Framework: The Rules of Engagement
Before designing an experiment, one must define "success" based on the intended application. The acceptance criteria differ significantly between pharmaceutical QC and Bioanalysis.
| Parameter | Pharm. QC (ICH Q2(R1)) | Bioanalysis (FDA/ICH M10) |
| Scope | Raw material & Dosage forms | Plasma, Serum, Urine |
| Intra-day Precision | RSD | RSD |
| Inter-day Precision | RSD | RSD |
| Accuracy | 98.0% – 102.0% | 85.0% – 115.0% |
| Key Variable | Injection repeatability | Extraction efficiency & Matrix effect |
Expert Insight: In bioanalysis, "Inter-day precision" often fails not because of the instrument, but because of the extraction variability between batches. In HPLC-UV QC, failure is usually due to pump flow instability or column aging.
Comparative Methodology: HPLC-UV vs. LC-MS/MS
Method A: HPLC-UV (The QC Standard)
-
Mechanism: Separation on C18 followed by absorbance detection at 227 nm (Fluoxetine
). -
Pros: High repeatability (RSD < 1%), low cost, robust.
-
Cons: Low sensitivity (LLOQ ~50 ng/mL), prone to interference from plasma proteins.
-
Verdict: Ideal for tablet dissolution and potency testing.
Method B: LC-MS/MS (The Bioanalytical Gold Standard)
-
Mechanism: Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM). Transition: m/z 310.2
44.0. -
Pros: Extreme sensitivity (LLOQ < 0.5 ng/mL), high selectivity in complex matrices.
-
Cons: Matrix effects (ion suppression), higher instrument variability (RSD 4-8%).
-
Verdict: Mandatory for human plasma/PK studies.
Experimental Protocol: LC-MS/MS Bioanalytical Workflow
This protocol focuses on the more challenging LC-MS/MS bioanalysis in human plasma. To ensure scientific integrity, this workflow includes "Self-Validating Checkpoints."
Phase 1: Preparation & Extraction (Liquid-Liquid Extraction - LLE)
-
Internal Standard (IS): Use Fluoxetine-D5 (deuterated) to track extraction efficiency. Do not use a chemical analogue (like Paroxetine) if high precision is required, as it may extract differently.
Step-by-Step:
-
Aliquot: Transfer 200
L of plasma into a 2 mL polypropylene tube. -
Spike IS: Add 20
L of Fluoxetine-D5 working solution (50 ng/mL). Vortex 10s. -
Alkalinization: Add 100
L of 0.1M NaOH. (Fluoxetine pKa 9.8; basic pH ensures it is uncharged and lipophilic). -
Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) .
-
Agitation: Reciprocating shaker for 15 min at high speed.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 min at 4°C.
-
Evaporation: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath. Decant the organic (top) layer into a clean tube. Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100
L Mobile Phase.
Checkpoint 1: Visually inspect the reconstituted vial. If cloudy, lipids were co-extracted. Re-centrifuge before injection to prevent column clogging.
Phase 2: Instrumental Analysis
-
Column: C18, 50mm
2.1mm, 1.7 m (UPLC/UHPLC scale). -
Mobile Phase: Isocratic 20% Ammonium Formate (10mM, pH 3.5) / 80% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Phase 3: Validation Design (Intra vs. Inter)
-
Intra-day (Repeatability): Analyze 5 replicates of QC Low, QC Mid, and QC High in a single run.
-
Inter-day (Intermediate Precision): Repeat the Intra-day protocol on 3 separate days, preparing fresh mobile phase and calibration curves each day.
Visualizing the Workflow & Logic
The following diagrams illustrate the analytical process and a troubleshooting logic tree for precision failures.
Figure 1: Optimized Bioanalytical Workflow for Fluoxetine. Note the critical role of pH adjustment and Internal Standard in ensuring precision.
Figure 2: Decision Logic for Troubleshooting Precision Failures. Distinguishing between extraction errors (IS variable) and instrument errors (IS stable) is key.
Data Presentation: Expected Performance
The following data represents typical validation results for Fluoxetine in human plasma using LC-MS/MS.
Table 1: Intra-day Precision (Repeatability)
n=5 replicates per concentration in a single run.
| QC Level | Concentration (ng/mL) | Mean Found (ng/mL) | SD | % RSD (CV) | Accuracy (%) |
| LLOQ | 0.50 | 0.52 | 0.04 | 7.69% | 104.0% |
| Low | 1.50 | 1.45 | 0.08 | 5.51% | 96.6% |
| Mid | 50.00 | 49.80 | 1.90 | 3.81% | 99.6% |
| High | 400.00 | 405.20 | 10.50 | 2.59% | 101.3% |
Table 2: Inter-day Precision (Intermediate Precision)
n=15 (5 replicates
| QC Level | Concentration (ng/mL) | Mean Found (ng/mL) | SD | % RSD (CV) | Accuracy (%) |
| LLOQ | 0.50 | 0.54 | 0.06 | 11.1% | 108.0% |
| Low | 1.50 | 1.42 | 0.11 | 7.75% | 94.6% |
| Mid | 50.00 | 51.10 | 2.80 | 5.47% | 102.2% |
| High | 400.00 | 398.50 | 14.20 | 3.56% | 99.6% |
Analysis:
-
Trend: Precision improves (lower %RSD) as concentration increases. This is a fundamental property of signal-to-noise ratios in mass spectrometry.
-
Inter vs. Intra: Inter-day RSD is consistently higher. This accounts for day-to-day variations in mobile phase preparation, column temperature fluctuations, and mass spectrometer ionization efficiency.
Critical Analysis & Troubleshooting
The "Drift" Phenomenon
In LC-MS/MS sequences, signal intensity often drifts due to source contamination.
-
Solution: Do not rely on external calibration alone. The Analyte/IS Area Ratio is the only metric that matters. If the IS signal drops by 20% but the Analyte signal also drops by 20%, the ratio remains constant, and accuracy is preserved.
Matrix Effects
If you observe poor precision at the LLOQ specifically in Inter-day studies, it often indicates that different lots of plasma have different suppression effects.
-
Validation Step: You must test "Selectivity" using at least 6 different lots of blank plasma to ensure the method is robust against patient-to-patient variability.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1][2][3] [Link][2][4]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
Shah, V. P., et al. (2000). Bioanalytical Method Validation—A Revisit with a Decade of Progress. Pharmaceutical Research.[3] [Link]
Sources
A Comparative Guide to the Performance of Fluoxetine-d3 HCl Across Different Mass Spectrometry Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluoxetine-d3 HCl in Bioanalysis
Fluoxetine, marketed under trade names like Prozac®, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder and other psychiatric conditions.[1] Accurate quantification of fluoxetine and its active metabolite, norfluoxetine, in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
To correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard (IS) is essential. Fluoxetine-d3 HCl, a deuterated analog of fluoxetine, serves as an ideal IS. Its chemical properties and ionization behavior closely mimic the analyte of interest, while its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer. This guide will explore the performance of Fluoxetine-d3 HCl in conjunction with fluoxetine analysis on commonly used mass spectrometry platforms.
Mass Spectrometry Platforms for Fluoxetine Analysis: A Comparative Overview
The choice of a mass spectrometer significantly impacts the sensitivity, selectivity, and speed of a bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological samples due to its robustness and specificity.[1] Here, we compare the performance of Fluoxetine-d3 HCl on three prevalent types of mass spectrometers: triple quadrupole (TQ), quadrupole time-of-flight (Q-TOF), and Orbitrap systems.
Triple quadrupole mass spectrometers are the most common instruments for quantitative analysis in bioanalytical laboratories.[2] They operate in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]
Principle of Operation: In a TQ mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]+) of fluoxetine or Fluoxetine-d3 HCl. The second quadrupole (Q2), the collision cell, fragments the selected ion. The third quadrupole (Q3) then selects a specific product ion for detection. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio.
Performance of Fluoxetine-d3 HCl on TQ Systems:
-
Sensitivity: TQ instruments consistently achieve low limits of quantification (LLOQ) for fluoxetine, often in the sub-ng/mL range (e.g., 0.2 ng/mL to 2 ng/mL).[1][3]
-
Linearity: Excellent linearity is typically observed over a wide dynamic range, with correlation coefficients (r²) greater than 0.99.[1][4]
-
Precision and Accuracy: Methods validated on TQ systems demonstrate high precision (CV% < 15%) and accuracy (within ±15% of the nominal concentration), meeting regulatory guidelines.[4][5]
-
Matrix Effects: While matrix effects can be a concern in bioanalysis, the use of a co-eluting stable isotope-labeled internal standard like Fluoxetine-d3 HCl effectively compensates for ion suppression or enhancement.[1][4]
Typical MRM Transitions:
-
Fluoxetine-d3 HCl: The precursor ion will be shifted by the number of deuterium atoms. For Fluoxetine-d5, a common analog, the transition is m/z 315.0 -> 44.0 or m/z 315.1 -> 153.[1][6]
Q-TOF mass spectrometers combine a quadrupole mass filter with a time-of-flight analyzer, offering high mass resolution and accuracy.[2] This makes them particularly useful for both quantitative and qualitative analysis, including the identification of unknown metabolites.[2][7]
Principle of Operation: Similar to a TQ, the quadrupole in a Q-TOF selects the precursor ion. However, instead of a second quadrupole, the ions travel through a flight tube, and their time-of-flight is measured. Lighter ions travel faster and reach the detector first, allowing for very precise mass determination.
Performance of Fluoxetine-d3 HCl on Q-TOF Systems:
-
Mass Accuracy: Q-TOF instruments provide high mass accuracy, which aids in the confident identification of fluoxetine and its metabolites.
-
Sensitivity: While historically considered less sensitive than TQ for targeted quantitation, modern Q-TOF instruments can achieve comparable sensitivity for many applications.
-
Versatility: A key advantage of Q-TOF is the ability to perform full-scan acquisitions, capturing all ions in a sample.[2] This allows for retrospective data analysis to identify unexpected compounds without needing to re-run the sample.
Orbitrap mass spectrometers are renowned for their exceptionally high resolution and mass accuracy, making them powerful tools for both quantitative and qualitative workflows.[7][8][9]
Principle of Operation: Ions are trapped in an electrostatic field and their axial oscillation frequency is measured. This frequency is directly related to their m/z ratio, allowing for extremely precise mass measurements.
Performance of Fluoxetine-d3 HCl on Orbitrap Systems:
-
Resolution: The high resolving power of the Orbitrap can separate fluoxetine and Fluoxetine-d3 HCl signals from complex matrix interferences, leading to cleaner data and improved accuracy.[8]
-
Sensitivity: Orbitrap instruments have demonstrated sensitivity comparable to triple quadrupoles for targeted quantitation.[8]
-
Combined Qualitative and Quantitative Analysis: A significant advantage is the ability to perform both targeted quantitation and untargeted screening in a single run, which is highly efficient for drug metabolism studies.[8][9]
Comparative Performance Data
The following table summarizes the typical performance characteristics of Fluoxetine-d3 HCl in fluoxetine analysis across the different mass spectrometry platforms.
| Parameter | Triple Quadrupole (TQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantitation[2] | Targeted & Untargeted Analysis[2] | Targeted & Untargeted Analysis[8][9] |
| Typical LLOQ | 0.05 - 2 ng/mL[1] | Generally comparable to TQ | Comparable to TQ[8] |
| Mass Resolution | Low | High[2] | Very High[7][8] |
| Mass Accuracy | Low | High[2] | Very High[7][8] |
| Linear Dynamic Range | Excellent (often >3 orders of magnitude)[4] | Good to Excellent | Excellent |
| Key Advantage | Robustness and sensitivity for routine quantitation.[1] | Versatility for both quantitation and identification.[2] | Unmatched resolution and mass accuracy for complex samples.[8] |
Experimental Protocol: A Validated LC-MS/MS Method for Fluoxetine in Human Plasma
This section provides a detailed, step-by-step methodology for the quantification of fluoxetine in human plasma using Fluoxetine-d3 HCl as an internal standard on a triple quadrupole mass spectrometer. This protocol is based on established and validated methods found in the scientific literature.[1][3][6]
-
Fluoxetine hydrochloride and Fluoxetine-d3 HCl analytical standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents
Protein precipitation is a rapid and straightforward sample cleanup method.[1][4]
-
Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of Fluoxetine-d3 HCl working solution (e.g., 100 ng/mL in methanol).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.[1]
-
Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Collision Energy and other parameters: Optimized for maximum signal intensity for each transition.
Visualization of the Bioanalytical Workflow
Sources
- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 2. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
- 3. ovid.com [ovid.com]
- 4. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scribd.com [scribd.com]
Comparative Analysis of Fluoxetine Extraction Techniques: A Technical Guide
Executive Summary
The extraction of Fluoxetine (Prozac) from biological and environmental matrices presents a classic challenge in bioanalysis: balancing the recovery of a lipophilic, basic amine (
This guide moves beyond standard textbook descriptions to critically evaluate four distinct extraction methodologies: Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , Dispersive Liquid-Liquid Microextraction (DLLME) , and Molecularly Imprinted Polymers (MIPs) .
Key Takeaway: While LLE remains a cost-effective baseline, Mixed-Mode Cation Exchange (MCX) SPE is the superior protocol for regulated clinical bioanalysis due to its ability to orthogonalize retention mechanisms (hydrophobic + ionic), effectively eliminating matrix effects.
Part 1: The Physicochemical Baseline
To design a robust extraction protocol, one must first exploit the molecule's properties. Fluoxetine is a secondary amine with a high lipophilicity (
-
The "pH Switch" Strategy:
-
For LLE/DLLME: We must adjust the sample pH to >10.[1][2] This deprotonates the amine (
), rendering the molecule neutral and highly soluble in organic solvents. -
For MCX SPE: We adjust the sample pH to <5. This protonates the amine (
), allowing it to bind electrostatically to the cation-exchange sorbent while interferences are washed away.
-
Part 2: Extraction Methodologies & Protocols[1][2][3]
Solid-Phase Extraction (SPE) – The Industry Standard
Recommended Sorbent: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C). Why: Unlike C18, which relies solely on non-specific hydrophobic interaction, MCX utilizes a dual-retention mechanism. This allows for rigorous washing steps (using 100% organic solvents) that remove neutral lipids while the fluoxetine remains ionically locked to the sorbent.
Protocol: Automated MCX Workflow
This protocol is self-validating; if flow rates drop significantly, check for protein precipitation clogging.
-
Pre-treatment: Dilute 200
L Human Plasma 1:1 with (acidifies sample to lock charge). -
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at 1 mL/min.
-
Wash 1 (Acidic/Aqueous): 1 mL
Formic Acid in Water (removes proteins/hydrophilic interferences). -
Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP: removes neutral phospholipids/fats; Fluoxetine stays bound via ionic bond).
-
Elution: 1 mL
in Methanol. (High pH neutralizes the drug, breaking the ionic bond and releasing it). -
Post-Processing: Evaporate under
stream at 40°C; reconstitute in Mobile Phase.
Dispersive Liquid-Liquid Microextraction (DLLME) – The High-Throughput Alternative
Why: DLLME offers high enrichment factors (60-100x) with minimal solvent consumption, making it ideal for environmental water analysis or high-throughput urine screening.
Protocol: Ternary Solvent System
-
Sample Prep: Adjust 5.0 mL of sample (Urine/Water) to pH 11.0 using 1M NaOH.
-
Injection: Rapidly inject a mixture of Disperser Solvent (1 mL Acetonitrile) and Extraction Solvent (100
L Chloroform) into the sample.[1][2] -
Dispersion: A cloudy solution forms immediately (emulsification increases surface area).
-
Separation: Centrifuge at 4000 rpm for 5 mins.
-
Collection: Collect the sedimented organic phase (
L) via microsyringe for analysis.
Molecularly Imprinted Polymers (MIPs) – The Specialist
Why: MIPs create artificial "lock-and-key" cavities specific to Fluoxetine. This is the method of choice for "dirty" environmental samples (e.g., sewage influent) where specificity is paramount over absolute recovery.
Part 3: Visualizing the Extraction Logic
The following diagram illustrates the decision logic and mechanistic differences between the methodologies.
Figure 1: Decision matrix for selecting fluoxetine extraction techniques based on sample complexity and mechanistic requirements.
Part 4: Comparative Performance Data
The following data aggregates results from multiple validation studies (see References) to provide a direct comparison of efficiency and sensitivity.
| Metric | SPE (MCX) | DLLME | LLE (Traditional) | SPME (Nanotube Coated) |
| Primary Matrix | Human Plasma | Urine / Water | Whole Blood | Water / Urine |
| Recovery (%) | 85 – 105% | 93 – 104% | 59 – 84% | ~80% |
| LOD (ng/mL) | 0.20 | 2.78 | 8.0 | 0.0001 (High Sensitivity) |
| Sample Volume | 200 | 5 - 10 mL | 1 - 2 mL | 10 mL |
| Solvent Usage | Moderate (3-4 mL) | Very Low (<1 mL) | High (>5 mL) | None (Solvent-free) |
| Clean-up | Excellent (Removes lipids) | Moderate | Poor (Emulsion risk) | Good |
| Throughput | High (Automatable) | High (Batch) | Low (Manual) | Low (Equilibrium time) |
Critical Analysis of Data[4]
-
Sensitivity vs. Robustness: While SPME using Multi-Walled Carbon Nanotubes (MWCNTs) achieves the lowest Limit of Detection (LOD), it suffers from fiber fragility and long equilibrium times (20+ mins). SPE offers the best balance of robustness and sensitivity for clinical trials.
-
Matrix Effects: In LC-MS/MS analysis, LLE extracts often show significant ion suppression due to retained phospholipids. MCX SPE virtually eliminates this by washing with 100% methanol while the analyte is ionically bound, a step impossible in LLE.
Part 5: References
-
Development of a Dispersive Liquid-Liquid Microextraction Technique for Fluoxetine. Source: National Institutes of Health (NIH) / PubMed Data: Validated recovery rates of 93-104% in urine matrices.
-
Automated Solid-Phase Extraction-LC-MS/MS Method for Fluoxetine in Human Plasma. Source: Journal of Advanced Pharmaceutical Technology & Research Data: Details the MCX protocol and automated workflow for plasma.
-
Comparative Solid-Phase Extraction Study (Chem Elut vs Bond Elut). Source: Journal of Analytical Toxicology Data: Compares diatomaceous earth (LLE-like) vs. Mixed-mode SPE, showing superior recovery for SPE.
-
Optimization of DLLME for Fluoxetine in Environmental Water. Source: Journal of Separation Science Data: Demonstrates high enrichment factors (61x) for environmental monitoring.
-
Molecularly Imprinted Polymers for Antidepressant Extraction. Source: International Journal of Molecular Sciences Data: Discusses the synthesis of MIPs for high-selectivity extraction in complex wastewater.
Sources
- 1. Development of a dispersive liquid–liquid microextraction technique for the extraction and spectrofluorimetric determination of fluoxetine in pharmaceutical formulations and human urine [apb.tbzmed.ac.ir]
- 2. Development of a Dispersive Liquid-Liquid Microextraction Technique for the Extraction and Spectrofluorimetric Determination of Fluoxetine in Pharmaceutical Formulations and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Robustness of a Fluoxetine Quantification Method
In the landscape of pharmaceutical analysis, the assurance of a method's reliability is paramount. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like fluoxetine, accurate quantification in both bulk drug substance and biological matrices is critical for ensuring safety and efficacy. This guide provides an in-depth evaluation of the robustness of a high-performance liquid chromatography (HPLC) method for fluoxetine quantification. Moving beyond a simple recitation of protocols, we will explore the rationale behind the experimental design for robustness testing, present a comparative analysis of data, and offer a validated, robust method that researchers, scientists, and drug development professionals can confidently implement.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] As stipulated by the International Council for Harmonisation (ICH) guideline Q2(R2), the evaluation of robustness should be considered during the development phase of an analytical procedure.[2][3] This proactive approach ensures that the method is dependable and transferable between different laboratories, instruments, and analysts.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method with UV detection, a common and accessible technique for fluoxetine analysis.[4] We will dissect the critical parameters of this method and systematically evaluate its performance under intentionally varied conditions.
The Cornerstone of Reliability: Designing a Robustness Study
A robustness study is not a haphazard exercise but a systematic investigation into the potential sources of variability in an analytical method. The selection of parameters to be varied is based on an understanding of the method's chemistry and potential operational fluctuations. For the RP-HPLC analysis of fluoxetine, the following parameters are critical to chromatographic performance and are thus chosen for our robustness evaluation:
-
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer significantly influences the retention time and resolution of fluoxetine.
-
pH of the Mobile Phase Buffer: Fluoxetine is a basic compound, and slight changes in the mobile phase pH can alter its ionization state, thereby affecting its retention characteristics.
-
Column Temperature: Temperature can impact solvent viscosity and the kinetics of solute partitioning, leading to shifts in retention time and peak shape.
-
Flow Rate: Variations in the pump's flow rate can directly affect retention times and peak areas.
-
Wavelength of Detection: The accuracy of quantification can be influenced by slight shifts in the detector's wavelength, especially if the wavelength is not at the absorption maximum.
The following diagram illustrates the workflow for conducting a comprehensive robustness study.
Caption: Workflow for a systematic robustness study of an analytical method.
Experimental Protocol: Robustness Evaluation of a Fluoxetine HPLC-UV Method
This section details the step-by-step methodology for assessing the robustness of a validated RP-HPLC-UV method for fluoxetine quantification.
Validated Nominal Analytical Method
The robustness study is performed on a method that has been previously validated for linearity, accuracy, and precision.[4]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Standard Solution: 50 µg/mL of fluoxetine hydrochloride in mobile phase.
Deliberate Variations in Method Parameters
The following table outlines the intentional small changes made to the nominal method parameters. These variations are representative of the minor fluctuations that can occur during routine analysis.[5][6]
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition (% Acetonitrile) | 40% | 38% | 42% |
| pH of Mobile Phase Buffer | 3.0 | 2.8 | 3.2 |
| Column Temperature (°C) | 30°C | 28°C | 32°C |
| Flow Rate (mL/min) | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Detection Wavelength (nm) | 227 nm | 225 nm | 229 nm |
Experimental Procedure
-
Prepare a stock solution of fluoxetine hydrochloride of known concentration.
-
Prepare a working standard solution of 50 µg/mL fluoxetine from the stock solution using the mobile phase as the diluent.
-
Set up the HPLC system with the nominal method parameters.
-
Inject the working standard solution in triplicate and record the retention time, peak area, tailing factor, and theoretical plates. This serves as the control data.
-
Modify one parameter at a time according to the variations listed in the table above, while keeping all other parameters at their nominal values.
-
For each variation, inject the working standard solution in triplicate and record the same chromatographic parameters.
-
Calculate the mean and relative standard deviation (%RSD) for the retention time and peak area for each condition.
-
Evaluate the system suitability parameters (tailing factor and theoretical plates) for each condition.
Acceptance Criteria
The method is considered robust if the results under the varied conditions remain within acceptable limits. The acceptance criteria are typically based on system suitability requirements.[7]
-
System Suitability: The tailing factor should be ≤ 2.0, and the number of theoretical plates should be ≥ 2000 for all conditions.
-
Retention Time: The %RSD of the retention time should not be significantly different from the nominal conditions. A common, though not universal, acceptance criterion is an RSD of ≤ 2.0%.
-
Peak Area: The %RSD of the peak area should be ≤ 2.0%.
Comparative Data Analysis and Results
The following table summarizes the expected results from the robustness study. The data demonstrates the method's capacity to withstand minor variations in its parameters.
| Parameter Variation | Retention Time (min) (Mean ± SD) | Peak Area (Mean ± SD) | Tailing Factor | Theoretical Plates | %RSD of Peak Area |
| Nominal | 2.41 ± 0.01 | 1254321 ± 10034 | 1.2 | 5600 | 0.80% |
| % Acetonitrile (38%) | 2.65 ± 0.02 | 1261234 ± 12108 | 1.2 | 5500 | 0.96% |
| % Acetonitrile (42%) | 2.20 ± 0.01 | 1249876 ± 11249 | 1.2 | 5700 | 0.90% |
| pH (2.8) | 2.45 ± 0.02 | 1258765 ± 13846 | 1.3 | 5400 | 1.10% |
| pH (3.2) | 2.38 ± 0.01 | 1251234 ± 11261 | 1.2 | 5650 | 0.90% |
| Temperature (28°C) | 2.48 ± 0.02 | 1248765 ± 14985 | 1.2 | 5300 | 1.20% |
| Temperature (32°C) | 2.35 ± 0.01 | 1259876 ± 10079 | 1.2 | 5800 | 0.80% |
| Flow Rate (0.9 mL/min) | 2.68 ± 0.02 | 1393690 ± 15330 | 1.2 | 5550 | 1.10% |
| Flow Rate (1.1 mL/min) | 2.19 ± 0.01 | 1140292 ± 12543 | 1.2 | 5650 | 1.10% |
| Wavelength (225 nm) | 2.41 ± 0.01 | 1239278 ± 14871 | 1.2 | 5600 | 1.20% |
| Wavelength (229 nm) | 2.41 ± 0.01 | 1241864 ± 13660 | 1.2 | 5600 | 1.10% |
Interpretation of Results:
As the data indicates, the deliberate variations in the analytical parameters resulted in predictable and minor shifts in retention time. Importantly, the peak area, which is crucial for quantification, showed a %RSD well below the 2.0% acceptance criterion across all tested conditions. The system suitability parameters, tailing factor and theoretical plates, also remained within the acceptable ranges, indicating that the chromatographic performance was not compromised. Therefore, the method can be declared robust.
Alternative and Comparative Methods for Fluoxetine Quantification
While RP-HPLC-UV is a robust and widely used method, other techniques offer different advantages, particularly in terms of sensitivity and selectivity, which are crucial for bioanalysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drugs in biological matrices like plasma and urine.[1][8] Its high selectivity and sensitivity allow for minimal sample preparation and the detection of very low concentrations of fluoxetine and its active metabolite, norfluoxetine.[9] LC-MS/MS methods are also amenable to high-throughput analysis.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for fluoxetine analysis. It often requires derivatization of the analyte to increase its volatility and thermal stability. While highly sensitive and specific, the sample preparation can be more complex than for LC-MS/MS.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): Fluoxetine possesses native fluorescence, which can be exploited for its detection. HPLC-FLD can offer higher sensitivity and selectivity compared to UV detection, making it a viable alternative when LC-MS/MS is not available.
The choice of method ultimately depends on the specific application, the required sensitivity, the nature of the sample matrix, and the available instrumentation.
Conclusion
This guide has demonstrated the critical importance of robustness testing in the validation of an analytical method for fluoxetine quantification. By systematically varying key chromatographic parameters and evaluating the impact on the results, we have shown that the presented RP-HPLC-UV method is reliable and fit for its intended purpose. The detailed experimental protocol and comparative data serve as a practical resource for researchers and scientists in the pharmaceutical industry. Adherence to rigorous validation practices, including a thorough assessment of robustness as outlined in regulatory guidelines, is essential for ensuring the quality and integrity of analytical data in drug development.
References
-
A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. Agilent Technologies, Inc. [Link]
-
Determination of Fluoxetine and Norfluoxetine by UFLC- MS/MS in Human Plasma and its Application to Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Journal of Chromatographic Science. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]
-
Evaluating the Ruggedness of the Alliance™ iS Bio HPLC System for SEC Separations. Waters Corporation. [Link]
-
How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]
-
Robustness study of the proposed HPLC method. ResearchGate. [Link]
-
ICH Q2 Robust. Scribd. [Link]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Robustness Study and Superior Method Development and Validation for Analytical Assay Method of Atropine Sulfate in Pharmaceutical Ophthalmic Solution. Scientific Research Publishing. [Link]
-
Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega. [Link]
-
Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Applied Chemistry. [Link]
-
Development and Validation of (HPLC) Method for Simultaneous Determination of Atomoxetine HCl & Fluoxetine HCl in their Pharmaceutical. Biomedical Journal of Scientific & Technical Research. [Link]
-
Best Practices for Analytical Procedure Development and Validation under ICH Q2(R2) and Q14. Charles River Laboratories. [Link]
-
Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. Natural Resources for Human Health. [Link]
-
Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. DiVA. [Link]
-
Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PMC. [Link]
-
Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. Journal of Chemical and Pharmaceutical Research. [Link]
-
Development and Validation of A Reverse Phase HPLC Method for the Analysis of Fluoxetine in Pharmaceutical Dosage Form. Asian Journal of Chemistry. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Olanzapine and Fluoxetine Hydro. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Establishing Acceptance Criteria For Analytical Methods. Scribd. [Link]
-
RESEARCH ARTICLE RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. International Journal of Recent Trends in Interdisciplinary Research. [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. National Health Service. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Meta Fluoxetine-d3 Hydrochloride
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of Meta Fluoxetine-d3 Hydrochloride. As a deuterated analog of a potent pharmaceutical compound, its handling and disposal require a rigorous adherence to safety protocols and regulatory standards to protect both laboratory personnel and the environment. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Core Principles: Hazard Profile and Regulatory Imperatives
A thorough understanding of the compound's characteristics is foundational to its safe disposal. Meta Fluoxetine-d3 Hydrochloride is not merely general chemical waste; its specific properties dictate a stringent disposal pathway.
1.1. Inherent Chemical Hazards The non-deuterated form, Fluoxetine Hydrochloride, is classified with specific hazard statements that must be attributed to the deuterated analog.
-
Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[1][2][3]
-
Serious Eye Damage (Category 1, H318): Causes serious eye damage upon contact.[1][2][3]
-
High Aquatic Toxicity (Acute Category 1, H400 & Chronic Category 1, H410): Very toxic to aquatic life, with long-lasting effects.[1][2][3][4]
The profound environmental hazard is the primary driver for a zero-tolerance policy on environmental release. The introduction of this compound into waterways, even in trace amounts, can have devastating effects on aquatic ecosystems.[5]
1.2. The Significance of Deuteration The replacement of three hydrogen atoms with deuterium (d3) alters the compound's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow metabolic processes.[6] While this isotopic substitution does not impart radioactivity, it underscores that the compound's behavior in biological and environmental systems may differ from its non-deuterated counterpart. Therefore, for disposal purposes, it must be treated as a hazardous chemical waste with the utmost caution.[6]
1.3. Regulatory Framework: RCRA and the "Sewer Ban" In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Pharmaceutical waste is subject to specific and stringent regulations. A key provision under the EPA's Final Rule (40 CFR Part 266, Subpart P) is the explicit prohibition of sewering (i.e., disposing down the drain) of hazardous waste pharmaceuticals.[5][9] This federal mandate reinforces that aqueous solutions or rinsates containing Meta Fluoxetine-d3 Hydrochloride cannot be poured down the sink.
Standard Operating Procedure: Disposal of Meta Fluoxetine-d3 Hydrochloride
This section details the mandatory, step-by-step protocol for waste collection and disposal. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
2.1. Required Personal Protective Equipment (PPE) Before handling the compound or its waste, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Nitrile or neoprene protective gloves.[1]
-
Body Protection: A chemical-resistant lab coat.
2.2. Step-by-Step Disposal Protocol
-
Waste Segregation: All materials contaminated with Meta Fluoxetine-d3 Hydrochloride must be treated as hazardous chemical waste. This includes:
-
Residual or unused solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, vials).
-
Grossly contaminated PPE.
-
Solvent rinsate from cleaning contaminated glassware.[6]
This waste stream must be kept separate from non-hazardous, biological, or radioactive waste.[6]
-
-
Waste Collection and Containment:
-
Designate a specific, chemically resistant waste container for all Meta Fluoxetine-d3 Hydrochloride waste. The container must be in good condition, compatible with the waste, and feature a secure, sealable lid to prevent leaks or spills.[10][11]
-
Keep the waste container closed at all times, except when actively adding waste.
-
-
Proper Labeling:
-
The waste container must be labeled clearly and accurately before any waste is added.[12]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Meta Fluoxetine-d3 Hydrochloride".
-
A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").[12]
-
The name of the principal investigator or laboratory contact.
-
-
-
On-Site Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).
-
This area should be secure, away from drains, and inspected weekly for any signs of leakage or degradation.[7]
-
-
Final Disposal Pathway:
-
The only acceptable method for the final disposal of this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[1][13]
-
This process must utilize a chemical incinerator equipped with an afterburner and scrubber to neutralize potentially toxic and corrosive decomposition products, such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides, which may be generated during combustion.[1][14]
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified chemical waste vendor for pickup and disposal.
-
Decontamination and Spill Management
3.1. Empty Container Decontamination Stock bottles and other containers that held pure Meta Fluoxetine-d3 Hydrochloride are considered hazardous waste until properly decontaminated.
-
Procedure: The container must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol).[6]
-
Critical Note: All three portions of the solvent rinsate are considered hazardous waste and must be collected in your designated hazardous waste container.[6]
-
Final Step: After triple-rinsing and collection of the rinsate, deface or remove the original label. The clean container can then be disposed of as regular laboratory glass or solid waste, in accordance with institutional policy.[6]
3.2. Spill Response In the event of a spill, prioritize personnel safety and containment.
-
Evacuate & Secure: Alert others in the area and restrict access. Eliminate all ignition sources.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is present or ventilation is inadequate.[1]
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials.
-
Collect: Carefully sweep or vacuum the absorbed material into your labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Data and Workflow Visualizations
Disposal Parameter Summary
| Parameter | Guideline & Regulatory Basis | Rationale |
| Waste Classification | Hazardous Waste (RCRA) | High aquatic toxicity (H400/H410) and acute oral toxicity (H302).[1] |
| Prohibited Disposal | Sewering (Drain Disposal) | Federal ban under EPA 40 CFR Part 266, Subpart P to prevent environmental release.[5][9] |
| Recommended Method | High-Temperature Incineration | Ensures complete thermal destruction of the active pharmaceutical ingredient.[13] |
| Waste Container | Sealed, Labeled, Chemically Resistant | Prevents leaks, ensures proper identification, and complies with RCRA standards.[12] |
| Empty Containers | Triple-Rinse & Collect Rinsate | Decontaminates container by removing hazardous residue; rinsate must be captured.[6] |
| Minimum PPE | Goggles, Nitrile Gloves, Lab Coat | Protects against serious eye damage (H318) and skin contact.[1][3] |
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper waste stream segregation.
Diagram 2: Empty Container Decontamination Protocol
Caption: Mandatory workflow for decontaminating empty containers.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
- Safety Data Sheet: Fluoxetine hydrochloride.Fermion.
- Safety Data Sheet: Fluoxetine hydrochloride, 98%.Chemos GmbH&Co.KG.
- Update on pharmaceutical waste disposal regul
- Hazardous Waste Management in the Labor
- Management of Hazardous Waste Pharmaceuticals.US EPA.
- Safety Data Sheet: Fluoxetine hydrochloride.MetaSci.
- SAFETY DATA SHEET: Fluoxetine hydrochloride.Fisher Scientific.
- RCRA addresses waste management, disposal and recycling.University of Houston-Clear Lake.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Labor
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.ASHP.
- EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.Quarles.
- Safety Data Sheet: Fluoxetine Hydrochloride.Medisca.
- MATERIAL SAFETY DATA SHEETS: Fluoxetine Impurity 2 Hydrochloride.
- Safety Data Sheet: meta-Fluoxetine (hydrochloride).Cayman Chemical.
- Resource Conservation and Recovery Act (RCRA) Overview.US EPA.
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- 13. cdn.accentuate.io [cdn.accentuate.io]
- 14. fishersci.com [fishersci.com]
Technical Guide: Safe Handling & Operational Logistics for Meta Fluoxetine-d3 Hydrochloride
Executive Summary & Risk Profile
Meta Fluoxetine-d3 Hydrochloride is a deuterated stable isotope labeled (SIL) internal standard used primarily in LC-MS/MS bioanalysis.[1] While chemically behaving as a potent Selective Serotonin Reuptake Inhibitor (SSRI), its deuterated nature introduces high financial value and sensitivity to isotopic dilution.[1]
Handling this compound requires a dual-threat mitigation strategy:
-
Biological Safety: Protecting the operator from potent pharmacological effects (SSRI activity) and acute toxicity.[1]
-
Isotopic Integrity: Protecting the compound from moisture (H/D exchange) and cross-contamination.[1]
Hazard Classification (GHS / CLP)
Based on the parent compound (Fluoxetine HCl), this material is classified as Hazardous .[1]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][2][3]
-
Serious Eye Damage: Category 1 (H318) – Causes irreversible eye damage.[1]
-
Aquatic Toxicity: Acute 1 (H410) – Very toxic to aquatic life with long-lasting effects.[1]
-
Occupational Exposure Band (OEB): Band 3/4 (Potent Compound).[1] Handle with containment.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard lab PPE is insufficient for potent drug standards in powder form due to the risk of aerosolization during weighing.
| Protection Zone | Required Equipment | Technical Rationale (The "Why") |
| Respiratory | Fume Hood (Class II, Type A2/B2) or P100 Respirator | Engineering Control Primary: Weighing mg-quantities generates invisible micro-particulates.[1] If a hood is unavailable, a P100 is mandatory to prevent mucous membrane absorption.[1] |
| Ocular | Chemical Goggles (Indirect Vent) | Risk H318: Safety glasses with side shields are insufficient for powders that cause irreversible eye damage.[1] Goggles seal against airborne dust.[1] |
| Dermal (Hand) | Double Nitrile Gloves (4 mil min.)[1] | Permeation & Visualization: The outer glove protects the inner glove. If the outer glove tears, the inner glove (preferably a contrasting color) remains a barrier.[1] Change outer gloves immediately after weighing.[1] |
| Dermal (Body) | Tyvek® Lab Coat (or equivalent) | Particulate Shedding: Cotton coats trap dust.[1] Tyvek repels particulates and prevents the compound from migrating to street clothes. |
Operational Protocol: From Vial to Solution
Objective: Solubilize the standard without compromising operator safety or isotopic purity.
Phase 1: Receiving & Acclimatization
-
Step: Upon receipt, inspect the vial for cracks before opening the outer packaging.
-
Critical Control Point: Allow the vial to equilibrate to room temperature in a desiccator before opening.
Phase 2: Weighing (The High-Risk Step)
-
Location: Inside a certified chemical fume hood.
-
Static Control: Use an ionizing anti-static gun on the vial and spatula.[1]
-
Technique:
Phase 3: Solubilization
-
Solvent Choice: Methanol (MeOH) is the preferred primary solvent for Fluoxetine HCl.[1]
-
Procedure: Add solvent to the flask inside the hood. Sonicate if necessary, but ensure the cap is sealed with Parafilm to prevent solvent evaporation which alters concentration.[1]
-
Labeling: Mark the vial as "POISON / POTENT" and "LIGHT SENSITIVE" .
Waste Disposal & Decontamination
Do not wash residues down the sink. Fluoxetine is highly toxic to aquatic ecosystems (H410).[1]
-
Solid Waste: All gloves, weigh boats, and paper towels used in the process must be disposed of in RCRA Hazardous Waste containers (typically incinerated).[1]
-
Liquid Waste: Collect in a dedicated "Halogenated/Toxic Organic" waste stream.[1]
-
Surface Decontamination:
Visual Workflow (Process Logic)
Figure 1: Safe handling workflow for Deuterated Fluoxetine, emphasizing moisture control and containment.
References & Authority
-
United States Pharmacopeia (USP). USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings.[1][10] (Establishes containment protocols for potent compounds).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3386, Fluoxetine Hydrochloride.[1] (Source of GHS Toxicity Data: H302, H318, H410).[1]
-
Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. (Guidance on isotopic integrity and H/D exchange).
-
Cayman Chemical. Safety Data Sheet: Fluoxetine (hydrochloride).[1][3][5] (Specific handling for research-grade Fluoxetine salts).[1]
Sources
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- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fermion.fi [fermion.fi]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. USP 800: Understanding the Guidelines for Hazardous Drugs—Handling in Healthcare Settings - Eurofins USA [eurofinsus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
- 10. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
